SHR2415
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H22ClN7O2 |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C23H22ClN7O2/c1-14-10-25-22(27-20-6-7-26-29(20)2)28-21(14)16-9-18-12-31(23(33)30(18)11-16)19(13-32)15-4-3-5-17(24)8-15/h3-11,19,32H,12-13H2,1-2H3,(H,25,27,28)/t19-/m1/s1 |
Clé InChI |
WKBMRZDYCZPLFO-LJQANCHMSA-N |
SMILES isomérique |
CC1=CN=C(N=C1C2=CN3C(=C2)CN(C3=O)[C@H](CO)C4=CC(=CC=C4)Cl)NC5=CC=NN5C |
SMILES canonique |
CC1=CN=C(N=C1C2=CN3C(=C2)CN(C3=O)C(CO)C4=CC(=CC=C4)Cl)NC5=CC=NN5C |
Origine du produit |
United States |
Foundational & Exploratory
SHR2415: A Technical Guide to its Mechanism of Action as a Potent and Selective ERK1/2 Inhibitor in the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS-RAF-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in this pathway.[2] Their activation through phosphorylation by MEK1/2 triggers a cascade of events that can lead to malignant cell proliferation.[2] Consequently, the development of potent and selective ERK1/2 inhibitors represents a promising therapeutic strategy for cancers with a dependency on the MAPK pathway.[2]
SHR2415 is a novel, orally active small molecule inhibitor that has demonstrated high potency and selectivity for ERK1/2.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing its biochemical and cellular activity, and detailing the experimental methodologies used for its characterization.
Mechanism of Action of this compound
This compound functions as a highly potent inhibitor of ERK1 and ERK2.[2][3] By targeting these terminal kinases in the MAPK pathway, this compound effectively blocks the downstream signaling cascade that promotes cell proliferation and survival in cancer cells with an activated RAS-RAF-MEK-ERK pathway.
The MAPK/ERK Signaling Pathway and the Role of this compound
The MAPK/ERK signaling cascade is initiated by extracellular signals, such as growth factors, that bind to and activate receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of the small GTPase RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, or phosphorylate cytoplasmic substrates, ultimately driving cellular responses like proliferation and survival.[4]
This compound directly inhibits the kinase activity of both ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates. This leads to a blockade of the pro-proliferative and pro-survival signals that are aberrantly activated in many cancers.
References
The Cellular Target of SHR2415: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR2415 is a potent and selective, orally active small molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As critical nodes in the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 are key regulators of various cellular processes, including proliferation, survival, differentiation, and migration.[3] Dysregulation of the MAPK pathway, often through mutations in RAS or RAF, is a frequent driver of oncogenesis, making ERK1/2 compelling therapeutic targets in oncology.[3] This document provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Primary Cellular Target: ERK1 and ERK2
The primary cellular targets of this compound are the serine/threonine kinases ERK1 and ERK2.[1][2][3] this compound exhibits high potency in inhibiting the enzymatic activity of both kinases.
Quantitative Data: Biochemical and Cellular Potency
The inhibitory activity of this compound has been quantified through both biochemical assays using purified enzymes and cell-based assays. The following table summarizes the key potency data.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical | ERK1 | 2.8 | [1][2] |
| Biochemical | ERK2 | 5.9 | [1][2] |
| Cellular | Colo205 cells | 44.6 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2. This action blocks the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade of the MAPK pathway.
The RAS-RAF-MEK-ERK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in cell behavior.
Experimental Protocols
The characterization of this compound's cellular target and potency involves standard biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 and ERK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ERK1 and ERK2 enzymes and a suitable substrate (e.g., myelin basic protein or a specific peptide) are prepared in an appropriate kinase buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (adenosine triphosphate), and the various concentrations of this compound. The reaction is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based Detection (e.g., ELISA, Western Blot): Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assays: Using commercial kits that measure ATP consumption (e.g., Kinase-Glo®).
-
-
IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.
References
SHR2415: A Potent and Selective ERK1/2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[2][3] While inhibitors targeting upstream kinases such as BRAF and MEK have demonstrated clinical efficacy, the development of resistance, frequently through the reactivation of ERK1/2, remains a significant challenge.[3] Consequently, direct inhibition of the downstream kinases ERK1 and ERK2 presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[3]
SHR2415 is a novel, potent, and selective small molecule inhibitor of ERK1/2. Developed from a pyrrole-fused urea scaffold, this compound has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for further development in oncology. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the ERK1/2 signaling pathway.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of both ERK1 and ERK2.[4][5] By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals. The primary mechanism of action is the inhibition of the phosphorylation of key downstream effectors such as Ribosomal S6 Kinase (RSK), which plays a crucial role in protein synthesis and cell growth.
Below is a diagram illustrating the ERK1/2 signaling pathway and the point of inhibition by this compound.
Preclinical Data
The preclinical profile of this compound highlights its potency, selectivity, and in vivo efficacy. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (nM) | Reference |
| ERK1 (Biochemical) | 2.75 ± 0.35 | |
| ERK2 (Biochemical) | 5.93 ± 0.87 | |
| Colo205 (Cellular) | 44.60 ± 6.49 | |
| pRSK/tRSK (Cellular) | 223.6 | |
| CDK2 (Biochemical) | 99.4 | |
| GSK3β (Biochemical) | 64.3 |
Data are presented as mean ± standard deviation (n=3-5).
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | AUC (ng/mL·h) | CL (mL/min/kg) | t1/2 (h) | Reference |
| Mouse | 1 | i.v. | 2460 | 6.8 | 2.9 | |
| 2 | p.o. | 726 | - | 3.4 | ||
| Rat | 1 | i.v. | 3271 | 5.1 | 3.1 | |
| 2 | p.o. | - | - | - | ||
| Dog | 0.5 | i.v. | - | 2.6 | 4.1 | |
| 2 | p.o. | - | - | 5.8 |
AUC: Area under the curve; CL: Clearance; t1/2: Half-life; i.v.: intravenous; p.o.: oral.
Table 3: In Vivo Efficacy of this compound in Colo205 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Reference |
| This compound | 25 | 112 | |
| This compound | 50 | - | |
| BVD-523 (Ulixertinib) | 50 | 63 |
TGI was assessed in a Balb/c mouse Colo205 tumor xenograft model.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Biochemical Kinase Assay (ERK1/2 Inhibition)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against ERK1 and ERK2.
-
Reagents and Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
This compound stock solution in DMSO
-
[γ-33P]ATP
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, ERK1 or ERK2 enzyme, and MBP substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (Colo205)
This protocol describes a Cell Counting Kit-8 (CCK-8) assay to measure the effect of this compound on the proliferation of Colo205 cancer cells.
-
Reagents and Materials:
-
Colo205 cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed Colo205 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis (pERK and pRSK Inhibition)
This protocol details the detection of phosphorylated ERK and RSK levels in cells treated with this compound.
-
Reagents and Materials:
-
Colo205 cell line
-
Complete culture medium
-
This compound stock solution in DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pRSK (Ser380), anti-RSK
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed Colo205 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Tumor Xenograft Model (Colo205)
This protocol describes a typical in vivo efficacy study using a Colo205 xenograft model in mice.
-
Animals and Cell Line:
-
Female Balb/c nude mice (6-8 weeks old)
-
Colo205 human colorectal cancer cell line
-
-
Procedure:
-
Subcutaneously inject 5 x 106 Colo205 cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle orally (p.o.) once daily.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Clinical Development Status
As of the last update, there is no publicly available information on clinical trials specifically for this compound on major clinical trial registries. This suggests that this compound may still be in the preclinical phase of development.
Conclusion
This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. It effectively inhibits the ERK signaling pathway, leading to reduced cell proliferation in vitro and significant tumor growth inhibition in vivo. The favorable pharmacokinetic properties of this compound support its potential for oral administration in a clinical setting. Further investigation, including progression into clinical trials, will be crucial to determine the therapeutic potential of this compound in the treatment of cancers with a dysregulated MAPK pathway. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further study and development of this promising ERK1/2 inhibitor.
References
The Discovery and Synthesis of SHR2415: A Novel ERK1/2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and proliferation of numerous cancers, making ERK1/2 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel pyrrole-fused urea scaffold inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a crucial role in regulating cellular processes such as proliferation, survival, differentiation, and migration.[1] Oncogenic mutations in genes like RAS and RAF lead to constitutive activation of this pathway, promoting malignant transformation and tumor growth.[1] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical efficacy, the development of drug resistance, often through the reactivation of ERK, remains a significant challenge.[1] This has spurred the development of direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective ERK1/2 inhibitors with favorable pharmacokinetic profiles.[1]
Mechanism of Action
This compound is a highly potent inhibitor of both ERK1 and ERK2.[3][4] It exerts its therapeutic effect by binding to these kinases and preventing their activation by MEK1 and MEK2.[1] This, in turn, blocks the downstream signaling cascade that promotes cancer cell proliferation and survival.[1] The inhibitory activity of this compound has been demonstrated in both biochemical and cellular assays.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| ERK1 IC50 | 2.8 nM | - | [3][4] |
| ERK2 IC50 | 5.9 nM | - | [3][4] |
| Colo205 Cell Proliferation IC50 | 44.6 nM | Colo205 | [3][4] |
| pRSK/tRSK IC50 | 223.6 nM | - | [1] |
Table 2: In Vivo Efficacy of this compound in Colo205 Xenograft Model
| Dose | Tumor Growth Inhibition (TGI) | Reference |
| 25 mg/kg | 112% | [1] |
| 50 mg/kg | Efficacy plateau suggested | [1] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration | Dose | Key Findings | Reference |
| Mouse | i.v. | 1 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] |
| p.o. | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] | |
| Rat | i.v. | 1 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] |
| p.o. | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] | |
| Dog | p.o. | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a six-step process starting from a commercially available chiral alcohol.[1] The key steps involve the formation of a pyrrole-fused urea scaffold.[1]
Detailed Methodologies:
-
TBS Protection: The commercially available chiral alcohol (24) is protected with a tert-Butyldimethylsilyl (TBS) group.[1]
-
Reductive Amination: The protected alcohol undergoes reductive amination with aldehyde 26 to yield compound 27.[1]
-
Cyclization: Urea formation is achieved through cyclization under basic conditions to produce compound 28.[1]
-
Miyaura Borylation: Compound 28 is subjected to Miyaura borylation to provide the boronic ester (29).[1]
-
Suzuki Coupling: The boronic ester (29) is coupled with intermediate 30 to deliver compound 31.[1]
-
Deprotection: The final step involves the removal of the TBS protecting group under acidic conditions to yield this compound.[1]
ERK1/2 Inhibition Assay (Biochemical)
The biochemical potency of this compound against ERK1 and ERK2 was determined using a kinase inhibition assay. While the specific protocol for this compound is not detailed in the provided search results, a general methodology for such an assay would involve:
-
Reagents: Recombinant human ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin basic protein), ATP, and a detection reagent.
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The inhibitor is pre-incubated with the ERK enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (Colo205)
The anti-proliferative activity of this compound was assessed in the Colo205 human colorectal cancer cell line.[1] A typical protocol for a cell proliferation assay is as follows:
-
Cell Culture: Colo205 cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
-
The signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Efficacy Study (Colo205 Xenograft Model)
The in vivo anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using the Colo205 cell line.[1]
-
Animal Model: Balb/c mice are used for this study.[1]
-
Procedure:
-
Colo205 cells are subcutaneously implanted into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at doses of 25 and 50 mg/kg for a specified duration (e.g., 14 days).[1][3]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Visualizations
Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Synthesis Workflow
Caption: Key steps in the multi-step synthesis of this compound.
Preclinical Evaluation Workflow
Caption: The preclinical evaluation workflow for this compound.
Conclusion
This compound is a novel, potent, and selective ERK1/2 inhibitor with a promising preclinical profile.[1] Its demonstrated activity in both in vitro and in vivo models suggests its potential as a therapeutic agent for cancers driven by the MAPK pathway.[1] The favorable pharmacokinetic properties of this compound across multiple species further support its development.[1][3] Further preclinical studies, including evaluation in additional cancer cell lines and in combination with other MAPK inhibitors, are warranted to fully elucidate its therapeutic potential.[1] As of the current information, there is no publicly available data on the clinical trial status of this compound.
References
- 1. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
An In-depth Technical Guide to the Pharmacological Properties of SHR2415
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological properties of SHR2415, a novel and potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the RAS-RAF-MEK-ERK signaling pathway.
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical downstream components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway plays a central role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of the MAPK pathway, often driven by oncogenic mutations in genes such as RAS and RAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[1]
This compound is a highly potent, selective, and orally active small molecule inhibitor of ERK1/2.[2][3] By directly targeting the terminal kinases in this pathway, this compound offers a promising therapeutic strategy for treating cancers that are dependent on MAPK signaling, including those that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[1] This guide will delve into the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound.
Mechanism of Action
This compound functions as a direct inhibitor of ERK1 and ERK2.[2][3] In the MAPK signaling pathway, ERK1/2 are activated through phosphorylation by their upstream kinases, MEK1 and MEK2.[1] Activated ERK1/2 then phosphorylate a multitude of downstream substrates, leading to the regulation of gene expression and cellular responses. This compound binds to ERK1 and ERK2, preventing their kinase activity and thereby blocking the downstream signaling cascade. This inhibition ultimately leads to a reduction in cell proliferation and tumor growth in cancer models with a hyperactivated MAPK pathway.
Figure 1: Mechanism of action of this compound in the MAPK signaling pathway.
Pharmacological Properties
In Vitro Potency and Selectivity
This compound has demonstrated high potency against its target enzymes, ERK1 and ERK2, as well as in cellular assays. The inhibitory activity of this compound is summarized in the table below.
| Parameter | Value | Reference |
| ERK1 IC50 | 2.8 nM | [2][3] |
| ERK2 IC50 | 5.9 nM | [2][3] |
| Colo205 Cell IC50 | 44.6 nM | [2][3] |
Table 1: In Vitro Potency of this compound
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model using Colo205 human colorectal cancer cells. Oral administration of this compound resulted in significant tumor growth inhibition.
| Model | Dose | Efficacy (TGI) | Reference |
| Colo205 Xenograft | 25 mg/kg, p.o., once daily | 112% | [1] |
| Colo205 Xenograft | 50 mg/kg, p.o., once daily | Efficacy plateau suggested | [1] |
Table 2: In Vivo Efficacy of this compound
TGI: Tumor Growth Inhibition
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in multiple species, demonstrating favorable properties that support its oral administration.
| Species | Dose (i.v.) | Dose (p.o.) | Key Findings | Reference |
| Mouse | 1 mg/kg | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [2] |
| Rat | 1 mg/kg | 2 mg/kg | Favorable PK profile, low clearance, good in vivo exposure | [2] |
| Dog | - | 2 mg/kg | Favorable PK profile, good in vivo exposure | [2] |
Table 3: Preclinical Pharmacokinetics of this compound
Safety Pharmacology
Preliminary safety assessments have been conducted to evaluate the potential for off-target effects.
| Parameter | Value (IC50) | Interpretation | Reference |
| CYP1A2 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |
| CYP2D6 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |
| CYP3A4 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |
| CYP2C19 Inhibition | > 5 µM | Low potential for drug-drug interactions | [1] |
| CYP2C9 Inhibition | 0.79 µM | Potential for drug-drug interactions | [1] |
| hERG Inhibition | ~14 µM | Relatively high cardiac safety margin | [1] |
Table 4: In Vitro Safety Pharmacology Profile of this compound
Experimental Protocols
In Vitro Kinase and Cell-Based Assays
Detailed protocols for the specific assays used to determine the IC50 values have not been publicly disclosed. However, a general workflow for such experiments is outlined below.
Figure 2: General workflow for in vitro enzyme and cell-based assays.
In Vivo Xenograft Study
The following provides a generalized protocol for a tumor xenograft study, based on standard practices in the field.
-
Cell Culture: Colo205 human colorectal cancer cells are cultured in appropriate media and conditions.
-
Animal Model: Female Balb/c nude mice are used for the study.
-
Tumor Implantation: A suspension of Colo205 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle control and treatment groups.
-
Dosing: this compound is administered orally, once daily, at doses of 25 mg/kg and 50 mg/kg for a specified period (e.g., 14 days).[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
Summary and Future Directions
This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. It demonstrates significant anti-tumor efficacy in a xenograft model of colorectal cancer and possesses favorable pharmacokinetic properties suitable for oral administration. While the safety profile appears generally favorable, the potential for drug-drug interactions via CYP2C9 inhibition warrants further investigation.
Future preclinical studies will likely focus on evaluating the efficacy of this compound in a broader range of cancer models, including those with acquired resistance to other MAPK pathway inhibitors.[1] Combination studies with other anticancer agents, such as upstream MAPK inhibitors or immune checkpoint inhibitors, are also a logical next step to explore potential synergistic effects.[1] The continued development of this compound holds the potential to provide a valuable new therapeutic option for patients with cancers driven by the MAPK signaling pathway.
References
In Vitro and In Vivo Activity of SHR2415: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a novel, highly potent, and selective inhibitor of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), key downstream components of the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and proliferation of numerous cancers, making ERK1/2 a compelling target for therapeutic intervention. This document provides a comprehensive technical guide on the preclinical in vitro and in vivo activity of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK1 and ERK2. These kinases are the final step in the MAPK (mitogen-activated protein kinase) cascade, a crucial signaling pathway that regulates cell proliferation, survival, differentiation, and migration.[1] In many cancers, mutations in upstream proteins like RAS and RAF lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth. By inhibiting ERK1/2, this compound effectively blocks this aberrant signaling, leading to a reduction in tumor cell proliferation and survival.
In Vitro Activity
The in vitro potency of this compound was evaluated through enzyme and cell-based assays.
Biochemical and Cellular Potency
| Target/Cell Line | Assay Type | IC50 (nM) |
| ERK1 | Enzyme Assay | 2.8[2][3] |
| ERK2 | Enzyme Assay | 5.9[2][3] |
| Colo205 | Cell Viability Assay | 44.6[2][3] |
Experimental Protocols
A standard biochemical kinase assay would be utilized to determine the IC50 values of this compound against ERK1 and ERK2.
References
SHR2415: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] As a critical downstream node in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, the ERK1/2 kinase plays a pivotal role in regulating cell survival, proliferation, differentiation, and migration.[2] Dysregulation of the MAPK pathway, often driven by oncogenic mutations in RAS or RAF, is a hallmark of many cancers, leading to malignant transformation and uncontrolled cell growth.[2] Small molecule inhibitors targeting upstream components of this pathway, such as BRAF and MEK inhibitors, have demonstrated clinical efficacy. However, the development of drug resistance, frequently due to the reactivation of ERK, remains a significant challenge.[2] this compound emerges as a promising therapeutic strategy by directly targeting ERK1/2, offering a potential solution to overcome this resistance.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies for its application in cancer research.
Mechanism of Action
This compound functions as a highly potent inhibitor of both ERK1 and ERK2.[1] By binding to these kinases, this compound blocks their phosphorylation activity, thereby preventing the activation of downstream substrates. This inhibition effectively shuts down the signal transduction cascade of the MAPK pathway, even in the presence of upstream mutations that would otherwise lead to its constitutive activation.[2] The downstream effects of this compound include the suppression of key cellular processes that are essential for tumor growth and survival.[2]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade in cancer biology. The diagram below illustrates the canonical pathway and the point of intervention by this compound.
Caption: Mechanism of action of this compound in the RAS-RAF-MEK-ERK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| ERK1 | Biochemical Assay | 2.8 | [1] |
| ERK2 | Biochemical Assay | 5.9 | [1] |
| Colo205 cells | Cellular Proliferation Assay | 44.6 | [1] |
| pRSK/tRSK | Downstream Cellular Assay | 223.6 | [2] |
Table 2: In Vivo Efficacy of this compound in Colo205 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 25 | p.o., once daily for 14 days | 112% | [2] |
| This compound | 50 | p.o., once daily for 14 days | Efficacy plateau suggested | [2] |
| BVD-523 (Comparator) | 50 | Not specified | 63% | [2] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration (Dose) | Key Findings | Reference |
| Mouse | i.v. (1 mg/kg), p.o. (2 mg/kg) | Favorable PK profile, low clearance, good in vivo exposure | |
| Rat | i.v. (1 mg/kg), p.o. (2 mg/kg) | Favorable PK profile, low clearance, good in vivo exposure | |
| Dog | p.o. (2 mg/kg) | Favorable PK profile, low clearance, good in vivo exposure |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Kinase Inhibition Assay (ERK1/2)
A detailed protocol for the in vitro kinase inhibition assay to determine the IC50 values for ERK1 and ERK2 is outlined below.
Caption: Experimental workflow for the in vitro ERK1/2 kinase inhibition assay.
Methodology:
-
Reagents and Materials: Recombinant human ERK1 and ERK2 enzymes, kinase assay buffer, ATP, a suitable substrate (e.g., myelin basic protein), this compound, DMSO, and a detection reagent.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer, the respective ERK enzyme, and the diluted this compound.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction using a suitable stop reagent.
-
Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (Colo205)
Methodology:
-
Cell Culture: Culture Colo205 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed Colo205 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Western Blot Analysis of pRSK/tRSK
Methodology:
-
Cell Treatment and Lysis:
-
Plate and grow Colo205 cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated RSK (pRSK) and total RSK (tRSK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of pRSK to tRSK to determine the inhibitory effect of this compound on downstream ERK signaling.
-
Colo205 Xenograft Mouse Model
Caption: Workflow for the Colo205 xenograft mouse model study.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of Colo205 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound orally (p.o.) once daily for a defined period (e.g., 14 days).
-
Monitoring and Endpoints: Measure tumor volume and body weight regularly (e.g., twice a week). The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Calculation of TGI: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Conclusion
This compound is a potent and selective ERK1/2 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, directly targeting a key node in the frequently dysregulated MAPK pathway, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide are intended to facilitate the effective application of this compound in preclinical cancer studies, particularly in models with known RAS or RAF mutations. Further investigations into its efficacy in a broader range of cancer cell lines and in combination with other targeted therapies are warranted.
References
The Role of SHR2415 in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SHR2415, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As critical nodes in the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 are pivotal in regulating cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of the MAPK pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers, making ERK1/2 compelling therapeutic targets.[1] this compound has demonstrated significant preclinical activity, positioning it as a promising candidate for cancer therapy. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activity, relevant experimental protocols, and its place within the broader landscape of signal transduction.
Core Mechanism of Action
This compound functions as a highly selective, orally active inhibitor of both ERK1 and ERK2.[2][3] By targeting these kinases, this compound effectively blocks the downstream signaling cascade of the MAPK pathway.[1] The activation of ERK1/2 is a convergence point for signals originating from receptor tyrosine kinases, G-protein coupled receptors, and cytokine receptors. Upon activation by upstream kinases MEK1 and MEK2, ERK1/2 phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and cellular responses.[1] In cancer cells with aberrant MAPK signaling, constitutive activation of this pathway drives uncontrolled proliferation and survival. This compound intervenes at this critical juncture, inhibiting the catalytic activity of ERK1/2 and thereby preventing the phosphorylation of their downstream targets. This leads to a suppression of the pro-proliferative and pro-survival signals that are essential for tumor growth and maintenance.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (ERK1) | 2.8 nM | Enzyme Assay | [2][3] |
| IC50 (ERK2) | 5.9 nM | Enzyme Assay | [2][3] |
| IC50 (Cellular) | 44.6 nM | Colo205 cells | [2][3] |
| pRSK/tRSK IC50 | 223.6 nM | Cellular Assay | [1] |
Table 2: In Vivo Efficacy of this compound in a Colo205 Xenograft Model
| Dosage | Administration | Study Duration | Tumor Growth Inhibition (TGI) | Reference |
| 25 mg/kg | p.o., once daily | 14 days | 112% | [1] |
| 50 mg/kg | p.o., once daily | 14 days | Efficacy plateau suggested | [1] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 90.8% | Mouse | [4] |
| Oral Bioavailability | 101% | Dog | [4] |
| hERG IC50 | ~14 µM | In vitro | [4] |
| CYP2C9 Inhibition IC50 | 0.79 µM | In vitro | [4] |
| CYP1A2, CYP2D6, CYP3A4, CYP2C19 Inhibition IC50 | > 5 µM | In vitro | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental validation of this compound, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cultivation and identification of colon cancer stem cell-derived spheres from the Colo205 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. cancer-research-network.com [cancer-research-network.com]
The Potent ERK1/2 Inhibitor SHR2415: A Technical Overview of its Impact on Downstream ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK signaling pathway, a cornerstone of cellular regulation, is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent a critical downstream node in this cascade. Inhibition of ERK1/2 offers a promising strategy to combat cancers driven by mutations in upstream components like RAS and RAF and to overcome resistance to upstream inhibitors.[1] This technical guide details the effects of SHR2415, a novel and potent ERK1/2 inhibitor, on downstream ERK signaling. We present its biochemical and cellular activity, detail the experimental methodologies used for its characterization, and provide visual representations of the signaling pathway and experimental workflows.
Mechanism of Action of this compound
This compound is a potent, small-molecule inhibitor that targets the kinase activity of ERK1 and ERK2. As key components of the mitogen-activated protein kinase (MAPK) cascade, ERK1/2 are activated via phosphorylation by MEK1 and MEK2. Once activated, ERK1/2 phosphorylate a multitude of downstream substrates, including the p90 ribosomal S6 kinase (RSK), which regulate fundamental cellular processes like proliferation, survival, and differentiation. By directly inhibiting ERK1/2, this compound prevents the phosphorylation of these downstream effectors, thereby blocking the signal transduction cascade.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The data demonstrates high potency against both ERK1 and ERK2 enzymes and effective inhibition of the downstream signaling pathway in a cellular context.
| Parameter | Target / Cell Line | Value | Reference |
| Biochemical IC₅₀ | ERK1 (enzyme) | 2.8 nM | [2] |
| ERK2 (enzyme) | 5.9 nM | [2] | |
| Cellular IC₅₀ | Colo205 (pRSK/tRSK) | 223.6 nM | [3] |
| In Vivo Efficacy | Mouse Colo205 Xenograft | TGI = 112% (at 25 mg/kg) |
Table 1: Summary of this compound Potency and Efficacy. IC₅₀ (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the target's activity. TGI (Tumor Growth Inhibition) percentage indicates the reduction in tumor growth compared to a control group.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (ERK1/2)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 and ERK2. A common method involves measuring the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Purified recombinant ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should typically not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the ERK enzyme, and the substrate (e.g., MBP).
-
Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) to the wells. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection system like the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measurement: Read the luminescent signal using a microplate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular pRSK Inhibition Assay (Western Blot)
This assay measures the ability of this compound to inhibit ERK signaling within a cellular context by quantifying the phosphorylation of its direct downstream substrate, RSK.
Materials:
-
Colo205 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RSK (p-RSK) and anti-total-RSK (t-RSK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed Colo205 cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-RSK) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. To account for loading differences, strip the membrane and re-probe with an antibody for total RSK (t-RSK) or a loading control like β-actin. The inhibitory effect is determined by the ratio of p-RSK to t-RSK.
In Vivo Tumor Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic BALB/c nu/nu)
-
Colo205 cancer cells
-
Matrigel or similar basement membrane matrix
-
This compound formulation for oral administration
-
Vehicle control
-
Digital calipers
Procedure:
-
Cell Preparation: Culture Colo205 cells during their exponential growth phase. Harvest the cells and confirm high viability (e.g., >95%) using a trypan blue exclusion assay.[4]
-
Tumor Implantation: Subcutaneously inject a suspension of Colo205 cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor establishment. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., at doses of 25 and 50 mg/kg) and the vehicle control to their respective groups, typically via oral gavage, on a defined schedule (e.g., daily).
-
Efficacy Measurement: Measure tumor volumes with digital calipers two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
This compound is a highly potent inhibitor of ERK1/2, demonstrating significant activity both at the enzymatic and cellular levels. Its ability to robustly suppress downstream signaling, as evidenced by the inhibition of RSK phosphorylation, translates into strong anti-tumor efficacy in preclinical cancer models. The data presented in this guide underscores the therapeutic potential of this compound as a targeted agent for cancers with a dysregulated MAPK pathway. The detailed protocols provided herein offer a framework for researchers to further investigate this compound and other ERK1/2 inhibitors.
References
Preclinical Efficacy of SHR2415: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the efficacy of SHR2415, a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). The information is compiled from publicly available research to assist in understanding its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.
Core Concepts: Mechanism of Action
This compound is a novel, orally active small molecule that targets ERK1 and ERK2, which are key kinases in the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway).[1] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration.[1] In many cancers, mutations in upstream proteins like RAS and RAF lead to the continuous activation of this pathway, promoting malignant cell growth.[1] By inhibiting ERK1/2, this compound aims to block this signaling cascade, thereby providing a potential therapeutic strategy for cancers with such mutations and for overcoming resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[1]
References
SHR2415: A Technical Guide to its Core Function in Inhibiting Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR2415 is a novel, highly potent, and selective small-molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key downstream components of the RAS-RAF-MEK-ERK signaling pathway, ERK1/2 are critical regulators of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent driver of oncogenesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in inhibiting cell proliferation, supported by quantitative data and detailed experimental protocols.
Introduction
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a pivotal signaling pathway that transmits signals from cell surface receptors to the nucleus, ultimately controlling a wide array of cellular functions.[1] Constitutive activation of this pathway, often due to mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell proliferation and tumor growth. While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, the development of resistance, frequently through reactivation of the pathway, remains a significant challenge.
This compound emerges as a promising therapeutic agent by directly targeting the terminal kinases in this cascade, ERK1 and ERK2. This direct inhibition offers a potential strategy to overcome resistance mechanisms that bypass upstream inhibitors. This document details the preclinical evidence demonstrating the potent anti-proliferative effects of this compound.
Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Signaling Pathway
This compound functions as an ATP-competitive inhibitor of both ERK1 and ERK2.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation. Activated ERK1/2 are responsible for phosphorylating a multitude of cytoplasmic and nuclear substrates that drive cell cycle progression and promote cell survival.[1] By blocking this final step in the MAPK cascade, this compound effectively abrogates the downstream signaling that leads to aberrant cell proliferation.
Below is a diagram illustrating the RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: The RAS-RAF-MEK-ERK signaling pathway and this compound's point of inhibition.
Quantitative Data on Anti-Proliferative Activity
The efficacy of this compound in inhibiting cell proliferation has been demonstrated through both in vitro and in vivo studies. The primary publication on this compound provides key quantitative metrics of its activity.[1]
In Vitro Potency
The inhibitory activity of this compound was assessed against purified ERK1 and ERK2 enzymes, as well as in a cellular context using the Colo205 human colorectal adenocarcinoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.
| Target/Cell Line | Assay Type | IC50 (nM) |
| ERK1 | Biochemical Assay | 2.8 |
| ERK2 | Biochemical Assay | 5.9 |
| Colo205 Cells | Cell Proliferation Assay | 44.6 |
Table 1: In vitro inhibitory activity of this compound.[1][2]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a Colo205 xenograft mouse model. Oral administration of this compound resulted in significant tumor growth inhibition (TGI).
| Compound | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) (%) |
| This compound | 25 | 112 |
| This compound | 50 | Not explicitly stated, but reached efficacy plateau |
| BVD-523 (Reference Compound) | 50 | 63 |
Table 2: In vivo efficacy of this compound in a Colo205 xenograft model.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the supplementary information provided in the primary publication and standard laboratory procedures.
ERK1/2 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 and ERK2.
Workflow Diagram:
Caption: Workflow for the in vitro ERK1/2 kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, purified active ERK1 or ERK2 enzyme, and a suitable substrate (e.g., Myelin Basic Protein). Add the diluted this compound or vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Detection: Terminate the reaction and quantify kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Colo205)
This assay determines the effect of this compound on the proliferation of Colo205 cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT-based cell proliferation assay.
Protocol:
-
Cell Seeding: Seed Colo205 cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of pRSK
This protocol is used to assess the in-cell activity of this compound by measuring the phosphorylation of a direct downstream substrate of ERK, p90 ribosomal S6 kinase (RSK).
Protocol:
-
Cell Treatment and Lysis: Culture Colo205 cells and treat them with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-RSK (pRSK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total RSK to confirm equal protein loading.
Colo205 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Cell Preparation: Culture Colo205 cells, harvest them during the exponential growth phase, and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the Colo205 cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
This compound is a potent and selective inhibitor of ERK1/2 with demonstrated anti-proliferative activity in both in vitro and in vivo models of cancer driven by the MAPK pathway. Its mechanism of action, directly targeting the terminal kinases of the cascade, provides a strong rationale for its development as a therapeutic agent, particularly in tumors that have developed resistance to upstream inhibitors. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on novel cancer therapies targeting the RAS-RAF-MEK-ERK signaling pathway. Further preclinical studies are warranted to explore the efficacy of this compound in a broader range of cancer cell lines and in combination with other targeted therapies.[1]
References
Investigating SHR2415 in BRAF-Mutant Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of SHR2415, a potent and selective ERK1/2 inhibitor, in the context of BRAF-mutant cancer cell lines. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.
Introduction: The Rationale for Targeting ERK in BRAF-Mutant Cancers
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a significant portion of human cancers, including melanoma and colorectal cancer. The most common of these mutations, BRAF V600E, leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ultimately ERK.
While BRAF and MEK inhibitors have demonstrated clinical efficacy, the development of resistance, often through reactivation of the ERK pathway, remains a significant challenge. Direct inhibition of the terminal kinases in this cascade, ERK1 and ERK2, presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound is a novel, orally active, and highly selective inhibitor of ERK1/2. This guide details the preclinical evidence for its activity in BRAF-mutant cancer cell models.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro potency of this compound against its target enzymes, ERK1 and ERK2, and its anti-proliferative activity in a BRAF V600E-mutant colorectal cancer cell line.
Table 1: Enzymatic Inhibition of ERK1 and ERK2 by this compound
| Target Enzyme | IC50 (nM) |
| ERK1 | 2.8 |
| ERK2 | 5.9 |
Table 2: Anti-proliferative Activity of this compound in a BRAF V600E-Mutant Cell Line
| Cell Line | Cancer Type | BRAF Mutation | IC50 (nM) |
| Colo205 | Colorectal Cancer | V600E | 44.6 |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of ERK1 and ERK2, the final downstream effectors in the MAPK signaling cascade. In BRAF-mutant cancers, this pathway is constitutively active, driving cell proliferation and survival. By blocking ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates, leading to cell cycle arrest and inhibition of tumor growth.
Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound in BRAF-mutant cell lines.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effect of this compound.
Materials:
-
BRAF-mutant cancer cell lines (e.g., Colo205, A375, SK-MEL-28, HT-29)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Western Blot Analysis for p-ERK Inhibition
This assay is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of ERK.
Materials:
-
BRAF-mutant cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of p-ERK.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of its mechanism of action.
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Caption: Logical flow of the mechanism of action of this compound in BRAF-mutant cells.
Conclusion
This compound demonstrates potent and selective inhibition of ERK1 and ERK2, leading to significant anti-proliferative activity in BRAF V600E-mutant cancer cells. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a promising therapeutic agent for cancers driven by BRAF mutations and subsequent MAPK pathway activation. The direct targeting of ERK1/2 by this compound holds the potential to overcome resistance mechanisms that limit the efficacy of upstream inhibitors.
An In-Depth Technical Guide to SHR2415 in KRAS-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Hyperactivation of this pathway, frequently driven by mutations in the KRAS oncogene, is a hallmark of numerous cancers, making it a key target for therapeutic intervention. SHR2415, a novel and potent pyrrole-fused urea scaffold ERK1/2 inhibitor, has emerged as a promising therapeutic agent for KRAS-mutant cancers. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.
Introduction: The Challenge of KRAS-Mutant Cancers
KRAS is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.[2][3] This sustained signaling drives uncontrolled cell growth and tumor progression. For decades, direct inhibition of KRAS was considered an insurmountable challenge due to the protein's smooth surface and high affinity for GTP.[2] This has spurred the development of inhibitors targeting downstream effectors in the MAPK pathway.
This compound: A Potent and Selective ERK1/2 Inhibitor
This compound is a novel, orally active small molecule inhibitor of ERK1 and ERK2.[4] As the final kinases in the MAPK cascade, ERK1/2 represent a critical node for therapeutic intervention. Inhibition of ERK1/2 can block the downstream signaling outputs that are essential for the survival and proliferation of KRAS-mutant cancer cells.
Mechanism of Action
This compound functions by directly inhibiting the kinase activity of both ERK1 and ERK2.[4] In KRAS-mutant cancers, the upstream components of the MAPK pathway (RAS, RAF, MEK) are constitutively active, leading to the hyper-phosphorylation and activation of ERK1/2. By blocking ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates, including transcription factors and other kinases, thereby arresting the cell cycle and promoting apoptosis. The inhibition of ERK1/2 by this compound has been shown to down-regulate the phosphorylation of RSK (Ribosomal S6 Kinase), a direct substrate of ERK, confirming its on-target activity.[5]
Preclinical Efficacy of this compound
The antitumor activity of this compound has been evaluated in both in vitro and in vivo models of KRAS-mutant cancer.
In Vitro Potency
This compound has demonstrated potent inhibitory activity against both ERK1 and ERK2 enzymes in biochemical assays. Furthermore, it has shown significant anti-proliferative effects in cellular assays using KRAS-mutant cancer cell lines.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | ERK1 | 2.8 |
| ERK2 | 5.9 | |
| Cellular Assay | Colo205 (KRAS mutant) | 44.6 |
| pRSK/tRSK Inhibition | 223.6 |
Table 1: In vitro potency of this compound in biochemical and cellular assays.[5]
In Vivo Efficacy in a KRAS-Mutant Xenograft Model
The in vivo antitumor efficacy of this compound was assessed in a mouse xenograft model using the Colo205 human colorectal cancer cell line, which harbors a KRAS mutation. Oral administration of this compound resulted in robust, dose-dependent tumor growth inhibition.
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) % |
| This compound | 25 | 112% |
| This compound | 50 | Not specified, but reached efficacy plateau |
| BVD-523 (Reference ERK inhibitor) | 50 | 63% |
Table 2: In vivo efficacy of this compound in a Colo205 xenograft model.[5]
Pharmacokinetic Profile of this compound
This compound has exhibited favorable pharmacokinetic properties across different species, indicating its potential for clinical development as an oral therapeutic.
| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng*h/mL) | F (%) |
| Mouse | 2 | 2.45 | 0.75 | 451 | 1547 | 90.8 |
| Rat | 2 | 4.88 | 2.67 | 204 | 1563 | Not specified |
| Dog | 2 | 3.52 | 1.00 | 255 | 1184 | 101 |
Table 3: Pharmacokinetic parameters of this compound in different species.[5]
Signaling Pathways and Experimental Workflows
The RAS-RAF-MEK-ERK Signaling Pathway
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound. In KRAS-mutant cancers, the pathway is constitutively activated, leading to uncontrolled cell proliferation.
Caption: The RAS-RAF-MEK-ERK signaling cascade in KRAS-mutant cancer.
Experimental Workflow for In Vitro Efficacy
The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like this compound.
Caption: A standard workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Efficacy
This diagram illustrates the key steps involved in a xenograft study to evaluate the in vivo efficacy of this compound.
Caption: Workflow for a xenograft study to assess in vivo efficacy.
Detailed Experimental Protocols
ERK1/2 Kinase Inhibition Assay (Biochemical)
This protocol is a general guideline for a biochemical assay to determine the IC50 of an inhibitor against ERK1/2.
-
Reagents and Materials:
-
Recombinant active ERK1 and ERK2 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP and a suitable substrate (e.g., Myelin Basic Protein, MBP)
-
This compound in DMSO (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of 2x ERK1 or ERK2 enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a mixture of substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on the viability of cancer cells.
-
Reagents and Materials:
-
KRAS-mutant cancer cell line (e.g., Colo205)
-
Complete cell culture medium
-
This compound in DMSO (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO control for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the steps for analyzing protein expression and phosphorylation levels in the MAPK pathway.
-
Reagents and Materials:
-
KRAS-mutant cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-RSK, anti-total RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Animal Xenograft Model
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model.
-
Animals and Husbandry:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Maintain animals in a specific pathogen-free facility with ad libitum access to food and water.
-
-
Procedure:
-
Harvest cancer cells (e.g., Colo205) during their exponential growth phase.
-
Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control orally once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Conclusion and Future Directions
This compound is a highly potent and selective ERK1/2 inhibitor with promising preclinical activity in KRAS-mutant cancer models. Its favorable pharmacokinetic profile supports its development as an oral therapeutic. The data presented in this guide highlight the potential of this compound as a valuable agent for the treatment of KRAS-driven malignancies.
Future research should focus on:
-
Evaluating the efficacy of this compound in a broader range of KRAS-mutant cancer models, including patient-derived xenografts (PDXs).
-
Investigating potential mechanisms of resistance to this compound and developing combination strategies to overcome them. For instance, feedback activation of the MAPK pathway is a common resistance mechanism to targeted therapies, and combining ERK inhibitors with inhibitors of upstream components like SHP2 or receptor tyrosine kinases may be a viable strategy.[6]
-
Exploring the combination of this compound with other targeted therapies or immunotherapies to enhance its antitumor effects.
-
Conducting comprehensive proteomic and phosphoproteomic analyses to further elucidate the downstream effects of ERK1/2 inhibition by this compound in KRAS-mutant cells.[7][8]
This technical guide provides a solid foundation for researchers and drug developers working on novel therapies for KRAS-mutant cancers. The detailed information on this compound and the provided experimental protocols will be instrumental in advancing the understanding and clinical application of ERK1/2 inhibitors in this challenging disease setting.
References
- 1. ionopticks.com [ionopticks.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS in Colorectal Cancer: A Bench to Bedside Review [mdpi.com]
- 4. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
SHR2415: A Technical Guide on its Preclinical Profile and Potential in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available preclinical data for the ERK1/2 inhibitor, SHR2415. The majority of the in vivo efficacy data currently available is in the context of colorectal cancer models. The potential of this compound in non-small cell lung cancer (NSCLC) is extrapolated from its mechanism of action and the established role of the MAPK/ERK signaling pathway in this malignancy. There is no publicly available data from preclinical or clinical studies of this compound specifically in NSCLC at the time of this writing.
Executive Summary
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. Constitutive activation of this pathway is a key driver of cell proliferation, survival, and differentiation in NSCLC. While targeted therapies against upstream components of this pathway, such as BRAF and MEK, have shown clinical benefit, acquired resistance, often through reactivation of ERK signaling, remains a significant challenge. Direct inhibition of the terminal kinases in this cascade, ERK1 and ERK2, therefore represents a compelling therapeutic strategy. This compound is a novel, potent, and selective oral inhibitor of ERK1/2. This technical guide provides a comprehensive overview of the publicly available preclinical data for this compound and discusses its therapeutic potential in NSCLC based on its mechanism of action.
The Role of the RAS-RAF-MEK-ERK Pathway in NSCLC
The RAS-RAF-MEK-ERK signaling cascade is a critical intracellular pathway that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, survival, and differentiation.[1] In NSCLC, aberrant activation of this pathway is a frequent oncogenic event, often driven by mutations in upstream components such as KRAS and BRAF, or through receptor tyrosine kinases like EGFR.[2][3] This constitutive signaling promotes uncontrolled cell growth and contributes to the malignant phenotype.
Given its central role, the MAPK pathway is a key target for therapeutic intervention in NSCLC.[4][5] While inhibitors targeting BRAF and MEK have been approved for certain NSCLC subtypes, their efficacy can be limited by both intrinsic and acquired resistance mechanisms that often lead to the reactivation of ERK.[2] Therefore, targeting the final node of this cascade with an ERK1/2 inhibitor like this compound offers a promising approach to overcome this resistance and achieve a more profound and durable pathway inhibition.[6]
Preclinical Profile of this compound
This compound is a novel, orally active, and highly selective inhibitor of ERK1 and ERK2.
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against both ERK1 and ERK2 enzymes.
| Target | IC50 (nM) |
| ERK1 | 2.8 |
| ERK2 | 5.9 |
| Data from MedchemExpress |
In cellular assays, this compound has shown potent anti-proliferative activity in the Colo205 colorectal cancer cell line, which harbors a BRAF V600E mutation leading to constitutive ERK pathway activation.
| Cell Line | IC50 (nM) |
| Colo205 | 44.6 |
| Data from MedchemExpress |
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in multiple species, demonstrating favorable properties for oral administration.
| Species | Dose | Route | Clearance | In Vivo Exposure (AUC) |
| Mouse | 1 mg/kg | IV | Low | 2460 ng/mL·h |
| Rat | 1 mg/kg | IV | Low | 726 ng/mL·h |
| Dog | 2 mg/kg | PO | Low | 3271 ng/mL·h |
| Data from "Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor" |
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a Colo205 xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 25 | PO | Once daily for 14 days | 112% |
| This compound | 50 | PO | Once daily for 14 days | Efficacy plateau observed |
| BVD-523 (control) | 50 | PO | Once daily for 14 days | 63% |
| Data from "Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor" |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the discovery of this compound. These can be adapted for the evaluation of this compound in NSCLC models.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK1 and ERK2 kinases.
-
Methodology:
-
Utilize a radiometric or fluorescence-based kinase assay.
-
Incubate recombinant human ERK1 and ERK2 enzymes with a known substrate (e.g., myelin basic protein) and ATP.
-
Add this compound at a range of concentrations.
-
Measure the phosphorylation of the substrate to determine kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on NSCLC cell lines.
-
Methodology:
-
Seed NSCLC cell lines with known MAPK pathway alterations (e.g., KRAS or BRAF mutations) in 96-well plates.
-
After cell attachment, treat with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Determine the IC50 values from the resulting dose-response curves.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in an NSCLC patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
-
Methodology:
-
Implant human NSCLC cells or tumor fragments subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic and biomarker analysis (e.g., western blotting for p-ERK).
-
Calculate tumor growth inhibition (TGI).
-
Visualizations
Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A hypothetical workflow for the preclinical and early clinical evaluation of this compound in NSCLC.
Future Directions and Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective oral inhibitor of ERK1/2 with favorable pharmacokinetic properties and in vivo anti-tumor activity in a colorectal cancer model. While direct evidence in NSCLC models is not yet publicly available, the critical role of the MAPK/ERK pathway in the pathogenesis of NSCLC provides a strong rationale for investigating this compound in this indication.
Future preclinical studies should focus on evaluating the efficacy of this compound in a panel of NSCLC cell lines with diverse genetic backgrounds (e.g., KRAS, BRAF, EGFR mutations) and in patient-derived xenograft models. Combination studies with other targeted agents or immunotherapies could also unveil synergistic anti-tumor effects. The promising preclinical profile of this compound warrants its further investigation as a potential therapeutic agent for patients with NSCLC.
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK inactivation enhances stemness of NSCLC cells via promoting Slug-mediated epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Targeting the MEK signaling pathway in non-small cell lung cancer (NSCLC) patients with RAS aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Initial Studies of SHR-A1811 and the Potential of SHR2415 in Pancreatic Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies of SHR-A1811, a novel antibody-drug conjugate, in the context of pancreatic cancer. It also explores the therapeutic rationale for a distinct investigational agent, SHR2415, an ERK1/2 inhibitor, in this challenging malignancy. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to support ongoing research and development efforts in pancreatic cancer therapeutics.
SHR-A1811: A HER2-Targeted Antibody-Drug Conjugate
SHR-A1811 is an antibody-drug conjugate (ADC) that consists of a humanized anti-HER2 monoclonal antibody, a cleavable linker, and a topoisomerase I inhibitor payload. This design allows for the targeted delivery of a potent cytotoxic agent to tumor cells that express the HER2 receptor.
Preclinical Investigations in Pancreatic Cancer
Initial preclinical studies have demonstrated the potential of SHR-A1811 in HER2-low pancreatic cancer. A significant study utilized the human pancreatic cancer cell line, Capan-1, which is characterized by low HER2 expression, to establish xenograft models in mice. In these models, treatment with SHR-A1811 resulted in a dramatic and sustained inhibition of tumor growth.
Experimental Protocol: Capan-1 Xenograft Model
The following methodology outlines a typical experimental workflow for evaluating the efficacy of a therapeutic agent like SHR-A1811 in a Capan-1 xenograft model.
While specific quantitative data from the SHR-A1811 study in Capan-1 xenografts is not yet publicly available in full, the qualitative outcome of "dramatic and sustained inhibition" suggests a potent anti-tumor effect that warrants further investigation.
Clinical Studies in Pancreatic Cancer
SHR-A1811 is slated for investigation in pancreatic cancer patients as part of an upcoming clinical trial.
Table 1: SHR-A1811 Clinical Trial in Pancreatic Cancer
| Trial Identifier | Title | Phase | Status | Intervention Arms | Key Eligibility Criteria |
| NCT06547736 | Exploratory Platform Research on Precision Therapy of Advanced Pancreatic Cancer | Phase 2 | Not yet recruiting | Arm C: SHR-A1811 with or without HRS-4642 | - Advanced (metastatic or unresectable) pancreatic cancer- Failure of or absence of standard treatment |
This platform trial aims to evaluate the safety, tolerability, and efficacy of several antibody-drug conjugates, including SHR-A1811, as monotherapy or in combination.[1] The inclusion of an SHR-A1811 arm underscores the translational potential of the preclinical findings.
Mechanism of Action and Signaling Pathway
SHR-A1811 targets the HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family. Upon binding to HER2 on the cancer cell surface, the ADC is internalized, and the cytotoxic payload is released, leading to DNA damage and apoptosis.
This compound: An ERK1/2 Inhibitor with Potential in Pancreatic Cancer
This compound is a potent and selective inhibitor of ERK1 and ERK2, key components of the MAPK/ERK signaling pathway. While direct studies of this compound in pancreatic cancer are not yet available, the scientific rationale for its investigation is strong due to the central role of the MAPK/ERK pathway in this disease.
Rationale for Targeting the ERK Pathway in Pancreatic Cancer
The vast majority of pancreatic cancers are driven by activating mutations in the KRAS oncogene. KRAS signals through several downstream effector pathways, with the RAF-MEK-ERK cascade being one of the most critical for tumor cell proliferation and survival.
Table 2: Rationale for ERK Inhibition in Pancreatic Cancer
| Factor | Description |
| High Prevalence of KRAS Mutations | Over 90% of pancreatic ductal adenocarcinomas (PDACs) harbor activating KRAS mutations, leading to constitutive activation of the MAPK/ERK pathway. |
| Central Role in Oncogenesis | The ERK pathway regulates key cellular processes including proliferation, survival, and differentiation, which are hijacked by cancer cells. |
| Mechanism of Resistance | Upregulation of the ERK pathway can be a mechanism of resistance to other targeted therapies. |
ERK1/2 Signaling Pathway in Pancreatic Cancer
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade, which is a prime target for therapeutic intervention in pancreatic cancer.
The development of potent and selective ERK1/2 inhibitors like this compound represents a promising strategy to directly target this key oncogenic driver pathway in pancreatic cancer. Further preclinical and clinical evaluation of this compound in this indication is eagerly anticipated.
Conclusion
The initial studies of SHR-A1811 in preclinical models of pancreatic cancer, along with its inclusion in an upcoming platform clinical trial, highlight its potential as a novel therapeutic agent for this disease, particularly in tumors with low HER2 expression. Concurrently, the strong mechanistic rationale for targeting the MAPK/ERK pathway with inhibitors such as this compound provides a compelling avenue for future research. Continued investigation into these and other targeted therapies is crucial for improving outcomes for patients with pancreatic cancer.
References
Foundational Research on SHR2415: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Preclinical Data for the Novel ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by a high frequency of mutations in the mitogen-activated protein kinase (MAPK) signaling pathway, particularly in the BRAF and NRAS genes.[1] This pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell growth, proliferation, and survival.[1] The discovery of activating BRAF mutations in a significant portion of melanomas has led to the development of targeted therapies, including BRAF and MEK inhibitors, which have improved patient outcomes.[1] However, acquired resistance to these therapies, often through the reactivation of the ERK signaling pathway, remains a significant clinical challenge.[2]
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in the MAPK cascade, making them compelling targets for overcoming resistance to upstream inhibitors.[2] A number of ERK1/2 inhibitors are currently in preclinical and clinical development, showing promise in treating cancers with RAS or BRAF mutations.[1] This technical guide focuses on the foundational preclinical research of SHR2415, a novel, potent, and selective ERK1/2 inhibitor.[3] While the currently available data on this compound is from a colon cancer model, the central role of the MAPK/ERK pathway in melanoma makes this information highly relevant for researchers and drug development professionals in the melanoma field. This document provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, based on the initial discovery publication.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is a pyrrole-fused urea scaffold compound designed as a highly potent inhibitor of ERK1 and ERK2.[3] As the terminal kinases in the MAPK signaling cascade, ERK1/2 are activated through phosphorylation by MEK1 and MEK2.[2] Once activated, ERK1/2 phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular processes, including proliferation, survival, and differentiation.[2] In melanoma and other cancers, mutations in upstream components like RAS and BRAF lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[2] By directly inhibiting ERK1/2, this compound aims to block the final output of this oncogenic signaling pathway, thereby inhibiting tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational preclinical study of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | ERK1 Enzyme | IC50 | 2.8 nM |
| Biochemical Assay | ERK2 Enzyme | IC50 | 0.5 nM |
| Cell-Based Assay | Colo205 (Colon Cancer) | IC50 | 15.6 nM |
| Downstream Activity | pRSK/tRSK in Colo205 | IC50 | 223.6 nM |
Data extracted from "Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor".[3]
Table 2: Pharmacokinetic Properties of this compound
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (ng*h/mL) | F (%) |
| Mouse | IV | 2 | - | - | 1085 | - |
| Mouse | PO | 5 | 2.0 | 569 | 2884 | 106 |
| Rat | IV | 2 | - | - | 1785 | - |
| Rat | PO | 5 | 4.0 | 487 | 4587 | 103 |
| Dog | IV | 2 | - | - | 2154 | - |
| Dog | PO | 5 | 2.0 | 986 | 6543 | 121 |
Data extracted from "Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor".[3]
Table 3: In Vivo Efficacy of this compound in a Colo205 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | TGI (%) |
| Vehicle | - | QD | - |
| This compound | 25 | QD | 75.2 |
| This compound | 50 | QD | 98.5 |
TGI: Tumor Growth Inhibition; QD: Once Daily. Data extracted from "Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor".[3]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these foundational findings.
ERK1/2 Biochemical Assay
The enzymatic activity of ERK1 and ERK2 was determined using a Lance Ultra kinase assay. The assay was performed in a 384-well plate with a final reaction volume of 10 µL. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Recombinant ERK1 or ERK2 enzyme was incubated with varying concentrations of this compound for 10 minutes at room temperature. The kinase reaction was initiated by adding ATP and a ULight™-labeled peptide substrate. After a 60-minute incubation at room temperature, the reaction was stopped by the addition of EDTA. The signal was read on a suitable plate reader.
Colo205 Cell Proliferation Assay
The human colon cancer cell line Colo205 was used to assess the anti-proliferative activity of this compound. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound for 72 hours. Cell viability was determined using the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read using a microplate reader.
Colo205 Xenograft Model in Nude Mice
Female BALB/c nude mice were subcutaneously inoculated with 5 x 10⁶ Colo205 cells in the right flank. When the tumors reached an average volume of 100-200 mm³, the mice were randomized into treatment groups. This compound was administered orally once daily at doses of 25 and 50 mg/kg. The vehicle control group received the formulation solution without the active compound. Tumor volumes and body weights were measured twice a week. Tumor volume was calculated using the formula: (length × width²)/2. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.
Discussion and Future Directions
The foundational research on this compound demonstrates its potential as a potent and selective ERK1/2 inhibitor with favorable preclinical pharmacokinetics and significant in vivo anti-tumor activity in a colon cancer model.[3] The high oral bioavailability across multiple species is a particularly encouraging characteristic for further development.
For the melanoma research community, this initial dataset provides a strong rationale for investigating this compound in relevant melanoma models. Given the high prevalence of MAPK pathway alterations in melanoma and the emergence of resistance to BRAF and MEK inhibitors, a potent ERK1/2 inhibitor like this compound could offer a valuable therapeutic strategy.
Future preclinical studies should focus on:
-
Evaluation in Melanoma Cell Lines: Assessing the anti-proliferative activity of this compound in a panel of human melanoma cell lines with different driver mutations (e.g., BRAF V600E, NRAS Q61R).
-
In Vivo Melanoma Models: Investigating the efficacy of this compound in patient-derived xenograft (PDX) models of melanoma and in models of acquired resistance to BRAF/MEK inhibitors.
-
Combination Therapies: Exploring the synergistic potential of this compound in combination with other targeted therapies (e.g., BRAF, MEK, or PI3K inhibitors) and immunotherapies.
It is important to note that, at the time of this review, no clinical trial data for this compound in melanoma or any other cancer type has been identified in the public domain. The transition from these promising preclinical findings to clinical evaluation will be a critical next step in determining the therapeutic utility of this compound for patients with melanoma and other malignancies driven by the MAPK pathway.
Conclusion
This compound is a novel and potent ERK1/2 inhibitor with a promising preclinical profile. The foundational data presented in this guide, while derived from a colon cancer model, provides a solid basis for its further investigation in melanoma, a disease intrinsically linked to the MAPK/ERK signaling pathway. For researchers and drug development professionals, this compound represents a compelling candidate for addressing the ongoing challenge of therapeutic resistance in melanoma and warrants dedicated preclinical evaluation in relevant melanoma models.
References
Methodological & Application
Application Notes and Protocols for SHR2415, a Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR2415 is a potent and selective, orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, ERK1/2 are crucial mediators of various cellular processes including proliferation, differentiation, survival, and migration.[3] Dysregulation of the MAPK pathway is a common event in various cancers, making it a prime target for therapeutic intervention.[3] this compound demonstrates significant inhibitory activity against ERK1 and ERK2, with IC50 values of 2.8 nM and 5.9 nM, respectively.[1] In cellular assays using the Colo205 colorectal adenocarcinoma cell line, this compound shows high potency with an IC50 of 44.6 nM.[1] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, influencing a wide array of cellular functions. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[3] Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic substrates, ultimately driving cellular responses.[3] this compound exerts its effect by directly inhibiting the kinase activity of ERK1 and ERK2, thereby blocking downstream signaling.[3][4]
Caption: this compound inhibits the phosphorylation of ERK1/2 in the MAPK pathway.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experimental protocols.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| ERK1 | Biochemical | 2.8 |
| ERK2 | Biochemical | 5.9 |
| Colo205 cells | Cell Proliferation | 44.6 |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration (nM) | Incubation Time (h) | % Viability (Mean ± SD) |
| Colo205 | Vehicle (DMSO) | - | 72 | 100 ± 5.2 |
| Colo205 | This compound | 10 | 72 | 85 ± 4.1 |
| Colo205 | This compound | 50 | 72 | 52 ± 3.5 |
| Colo205 | This compound | 100 | 72 | 25 ± 2.8 |
Table 3: Apoptosis Induction by this compound in Colo205 Cells
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 3.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 50 | 15.7 ± 1.2 | 5.2 ± 0.8 |
| This compound | 100 | 28.4 ± 2.1 | 10.9 ± 1.5 |
Experimental Protocols
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Cell Culture and Maintenance of Colo205 Cells
This protocol describes the culture of the human colorectal adenocarcinoma cell line, Colo205, which is a mixed adherent and suspension cell line.
Materials:
-
Colo205 cells (ATCC CCL-222)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
For cells in suspension, gently aspirate the medium containing the floating cells and transfer to a 15 mL conical tube.
-
For adherent cells, wash the cell layer with PBS.[5]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 5-10 minutes at 37°C until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Combine the detached cells with the suspension cells from the first step.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at a ratio of 1:2 to 1:3 into new T-75 flasks.[6]
-
Change the medium every 2-3 days.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Colo205 cells
-
Complete growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Colo205 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.
Protocol 3: Western Blot Analysis of p-ERK and Total ERK
This protocol is for detecting the phosphorylation status of ERK1/2 following this compound treatment.[3]
Materials:
-
Colo205 cells
-
Complete growth medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed Colo205 cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound or vehicle control for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 4-6 using the anti-total ERK1/2 antibody.[3][7]
-
Densitometry: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.[8][9][10]
Materials:
-
Colo205 cells
-
Complete growth medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Colo205 cells in 6-well plates. Treat the cells with this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each well into a single tube.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. Colo 205 Cell Culture and Activation Assay [bio-protocol.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colo-205 Cells [cytion.com]
- 6. ubigene.us [ubigene.us]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for SHR2415 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of SHR2415 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.
Introduction
This compound is a potent and selective inhibitor of ERK1 and ERK2 kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3][4][5] This pathway is frequently dysregulated in various cancers, making this compound a valuable tool for cancer research and drug development.[5] Accurate preparation of this compound stock solutions is the first critical step for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 463.92 g/mol | [1] |
| Molecular Formula | C₂₃H₂₂ClN₇O₂ | [1] |
| Appearance | Solid | |
| Solubility in DMSO | ≥ 2.5 mg/mL in 10% DMSO; 10 mM stock solutions are readily prepared. | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber, fluoroelastomer, or thick latex gloves). Nitrile gloves may offer limited protection for brief contact.[6]
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 463.92 g/mol x 1000 mg/g = 4.6392 mg
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 4.64 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2][7] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Source |
| -20°C | Up to 1 month | [1][2] |
| -80°C | Up to 6 months | [2] |
Note: For long-term storage, -80°C is recommended. Always allow aliquots to thaw completely and equilibrate to room temperature before use.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[7][8]
-
To prevent precipitation of the compound, it is recommended to make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous medium.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
-
Dispose of all waste materials according to institutional and local regulations.
Visualization of Pathways and Workflows
This compound Mechanism of Action: Inhibition of the MAPK/ERK Pathway
This compound directly targets and inhibits ERK1 and ERK2, which are central kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][5]
Caption: this compound inhibits the MAPK pathway by targeting ERK1/2.
Experimental Workflow: this compound Stock Solution Preparation
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for SHR2415 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective, orally active inhibitor of ERK1/2, key kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, making ERK1/2 a compelling target for cancer therapy.[1][2] Preclinical in vivo studies using mouse xenograft models are crucial for evaluating the anti-tumor efficacy of novel inhibitors like this compound. This document provides detailed application notes and protocols for conducting such studies, with a specific focus on the Colo205 colorectal cancer xenograft model.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that regulates cellular processes such as proliferation, survival, and differentiation. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound exerts its anti-tumor effect by directly inhibiting the final kinases in this cascade, ERK1 and ERK2, thereby blocking the downstream signaling events that drive cancer progression.
References
Application Notes and Protocols for Cell Viability Assays with SHR2415
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and selective ERK1/2 inhibitor, SHR2415, in common cell viability assays such as MTT and CellTiter-Glo®. This document outlines the mechanism of action of this compound, presents relevant quantitative data, and offers detailed protocols for experimental execution.
Introduction to this compound
This compound is a highly potent and selective, orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key protein kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a critical pathway for regulating cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a frequent event in various cancers, making ERK1/2 prime targets for therapeutic intervention. This compound offers a valuable tool for investigating the consequences of ERK1/2 inhibition on cancer cell viability.
Mechanism of Action
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, influencing gene expression and cellular responses. In many cancers, mutations in upstream components like BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound functions by directly inhibiting the kinase activity of both ERK1 and ERK2, thereby blocking the phosphorylation of their downstream substrates and halting the pro-proliferative signals.
Data Presentation
The following tables summarize the in vitro potency of this compound and provide a comparative context with other known ERK inhibitors.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Cell Line | Assay Type | IC₅₀ (nM) |
| ERK1 | Biochemical Kinase Assay | 2.8 |
| ERK2 | Biochemical Kinase Assay | 5.9 |
| Colo205 (Human colorectal adenocarcinoma) | CellTiter-Glo® Cell Viability | 44.6 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell viability using the MTT and CellTiter-Glo® assays. It is recommended to optimize parameters such as cell seeding density and incubation time for each specific cell line.
Protocol 1: MTT Cell Viability Assay
This protocol is designed for adherent cell lines and can be adapted for suspension cells.
References
Application Notes and Protocols for In Vitro Kinase Assay to Determine the IC50 of SHR2415
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, making ERK1/2 compelling targets for cancer therapy. Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound against ERK1 and ERK2 is critical for its preclinical characterization and further development.
These application notes provide a detailed protocol for determining the IC50 value of this compound against ERK1 and ERK2 using an in vitro kinase assay. The described methodology is based on the detection of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the compound.
Signaling Pathway Overview
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, survival, and migration.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound.
Experimental Principles
The in vitro kinase assay for determining the IC50 of this compound is based on the principle of competitive inhibition. The assay measures the enzymatic activity of purified, active ERK1 or ERK2 kinase in the presence of a range of this compound concentrations. The kinase phosphorylates a specific substrate, and the extent of phosphorylation is quantified. As the concentration of this compound increases, it competes with ATP for the binding site on the kinase, leading to a decrease in substrate phosphorylation. The IC50 value is the concentration of this compound that results in a 50% reduction in kinase activity.
Data Presentation
The inhibitory potency of this compound is summarized in the table below, with IC50 values determined against ERK1 and ERK2 kinases.
| Target Kinase | This compound IC50 (nM) |
| ERK1 | 2.8 |
| ERK2 | 5.9 |
These values are indicative and may vary depending on the specific assay conditions.[1]
Experimental Protocol
This protocol outlines a luminescence-based in vitro kinase assay using ADP-Glo™ technology, which measures the amount of ADP produced as a direct indicator of kinase activity.
Materials and Reagents
-
Kinases: Recombinant active human ERK1 and ERK2 (e.g., from BPS Bioscience, Cat# 40298 and 40299).
-
Substrate: Myelin Basic Protein (MBP) (e.g., from BPS Bioscience, Cat# 78514).
-
Inhibitor: this compound (dissolved in 100% DMSO).
-
ATP: 10 mM stock solution.
-
Kinase Assay Buffer (1x): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, and 0.25 mM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101).
-
Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Plate Reader: A microplate reader capable of measuring luminescence.
Assay Workflow Diagram
Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Prepare the final this compound dilutions in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the ERK1/2 kinase and MBP substrate to their final desired concentrations in kinase assay buffer. Optimal concentrations should be determined empirically but a starting point could be 5-10 ng/well for the kinase and 0.2 µg/µl for MBP.
-
Prepare the ATP solution at a concentration equal to the Km of the kinase for ATP, if known, to ensure sensitive detection of ATP-competitive inhibitors.[3][4] If the Km is unknown, a concentration of 10-100 µM can be used as a starting point.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of the microplate.
-
Add 10 µL of the diluted kinase to each well.
-
Add 10 µL of the diluted substrate to each well.
-
Include control wells: "no kinase" control (add buffer instead of kinase) and "no inhibitor" control (add vehicle instead of this compound).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
Data Analysis and IC50 Determination
-
Data Normalization:
-
Subtract the average luminescence signal of the "no kinase" control from all other wells to correct for background.
-
Normalize the data by setting the average signal of the "no inhibitor" control as 100% kinase activity and the background-corrected "no kinase" control as 0% activity.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 - [ (Signal_inhibitor - Signal_no_kinase) / (Signal_no_inhibitor - Signal_no_kinase) ] * 100
-
-
IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data.[5][6] Software such as GraphPad Prism is commonly used for this purpose.[6][7][8]
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Data Analysis Workflow Diagram
Caption: Workflow for data analysis and IC50 determination.
Conclusion
This document provides a comprehensive protocol for the in vitro determination of the IC50 value of this compound against its target kinases, ERK1 and ERK2. Adherence to this detailed methodology, including careful optimization of assay conditions and appropriate data analysis, will ensure the generation of accurate and reproducible potency data, which is essential for the continued development of this promising anti-cancer agent.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. assayquant.com [assayquant.com]
- 3. benchchem.com [benchchem.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for SHR2415 in a Colo205 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SHR2415, a potent and selective ERK1/2 inhibitor, in a preclinical Colo205 human colorectal cancer xenograft model. The Colo205 cell line, characterized by a BRAF V600E mutation and wild-type KRAS and TP53, represents a clinically relevant subtype of colorectal cancer.[1] The protocols outlined below are intended to serve as a detailed methodology for efficacy studies of this compound in this specific tumor model.
Introduction to this compound
This compound is an orally active small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] As key components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), ERK1/2 are critical for cell proliferation, survival, and differentiation.[2] In colorectal cancers harboring a BRAF V600E mutation, such as Colo205, the MAPK pathway is constitutively active, driving tumorigenesis. By inhibiting ERK1/2, this compound offers a targeted therapeutic approach to block this oncogenic signaling. Preclinical studies have demonstrated robust in vivo efficacy of this compound in a Colo205 xenograft model.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound, providing a clear reference for its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| ERK1 | 2.8 |
| ERK2 | 5.9 |
| Colo205 cells | 44.6 |
Data sourced from MedchemExpress and a 2022 study on the discovery of this compound.[1][2][3]
Table 2: In Vivo Efficacy of this compound in Colo205 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 25 | Once daily, p.o. | 112% |
| This compound | 50 | Once daily, p.o. | Efficacy plateau reached |
| BVD-523 (Comparative Agent) | 50 | Once daily, p.o. | 63% |
Data from a 2022 study on the discovery of this compound.[2] TGI > 100% suggests tumor regression.
Experimental Protocols
Colo205 Cell Culture
-
Cell Line: Colo205 (ATCC® CCL-222™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nude)
-
Age: 6-8 weeks
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
Tumor Implantation
-
Cell Preparation: Harvest Colo205 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Injection: Subcutaneously inject 1 x 10^7 Colo205 cells in a volume of 0.1 mL into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
This compound Administration
-
Tumor Size for Treatment Initiation: Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.
-
Formulation: Prepare this compound for oral gavage. A suitable vehicle can be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Dosing: Administer this compound orally once daily at the desired doses (e.g., 25 mg/kg and 50 mg/kg). The control group should receive the vehicle only.
-
Treatment Duration: Continue treatment for a predetermined period, typically 14-21 days, or until tumors in the control group reach a specified size.
Efficacy Evaluation
-
Tumor Growth: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). TGI can be calculated at the end of the study.
-
Tissue Collection: At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for SHR2415 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preclinical administration of SHR2415, a potent and selective inhibitor of ERK1/2, in animal models for cancer research. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Mechanism of Action
This compound is an orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key protein kinases in the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This pathway is frequently hyperactivated in various cancers due to mutations in upstream genes like RAS and RAF, leading to uncontrolled cell proliferation, survival, and differentiation.[3] By inhibiting ERK1/2, this compound blocks the downstream signaling cascade, offering a promising therapeutic strategy for tumors with MAPK pathway alterations.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Quantitative Data Summary
In Vitro Potency
| Target | IC50 (nM) | Cell Line |
| ERK1 | 2.8 | - |
| ERK2 | 5.9 | - |
| Colo205 cells | 44.6 | Colo205 |
Data sourced from MedchemExpress and ACS Publications.[1][3]
In Vivo Pharmacokinetics
This compound has demonstrated a favorable pharmacokinetic profile across multiple species.[1][3]
| Species | Administration Route | Dose (mg/kg) |
| Mouse | Intravenous (i.v.) | 1 |
| Mouse | Oral (p.o.) | 2 |
| Rat | Intravenous (i.v.) | 1 |
| Rat | Oral (p.o.) | 2 |
| Dog | Oral (p.o.) | 2 |
This table summarizes the doses used for pharmacokinetic profiling as described in the available literature.[1]
Experimental Protocols
Formulation and Solubilization
For in vivo administration, this compound needs to be appropriately formulated. Here are three suggested protocols for solubilizing this compound to a concentration of at least 2.5 mg/mL.[1]
Protocol 1: Saline-based vehicle
-
Add 10% DMSO to the required volume of this compound.
-
Add 40% PEG300 and vortex to mix.
-
Add 5% Tween-80 and vortex to mix.
-
Add 45% Saline to the final volume and vortex until a clear solution is obtained.
Protocol 2: SBE-β-CD-based vehicle
-
Add 10% DMSO to the required volume of this compound.
-
Prepare a 20% solution of SBE-β-CD in Saline.
-
Add 90% of the 20% SBE-β-CD in Saline solution to the DMSO/SHR2415 mixture.
-
Vortex until a clear solution is achieved.
Protocol 3: Corn Oil-based vehicle
-
Add 10% DMSO to the required volume of this compound.
-
Add 90% Corn Oil.
-
Vortex thoroughly to ensure a homogenous suspension.
Note: Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]
Administration Routes
The choice of administration route depends on the specific aims of the study.
Oral Administration (p.o.) Oral gavage is the most common method for oral administration in rodents.
-
Procedure:
-
Prepare the this compound formulation as described above.
-
Accurately determine the animal's body weight to calculate the correct dosage volume.
-
Gently restrain the animal.
-
Insert a suitable gauge gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Intravenous Administration (i.v.) Intravenous injection ensures immediate and complete bioavailability.
-
Procedure (for mice via tail vein):
-
Prepare a sterile formulation of this compound suitable for intravenous injection (e.g., Protocol 1 or 2, filtered through a 0.22 µm filter).
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
In Vivo Efficacy Study: Colo205 Xenograft Model
This protocol describes a general workflow for assessing the in vivo efficacy of this compound in a human colorectal cancer xenograft model.
Experimental Workflow Diagram
Caption: General workflow for an in vivo xenograft efficacy study.
Protocol:
-
Cell Culture: Culture Colo205 human colorectal adenocarcinoma cells under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), aged 6-8 weeks. Allow for at least one week of acclimatization.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 Colo205 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution daily via the chosen route (e.g., oral gavage).
-
This compound Treatment Groups: Administer this compound at desired doses (e.g., 25 mg/kg and 50 mg/kg) daily via the same route.[1]
-
-
Monitoring:
-
Continue to measure tumor volume regularly.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
Analysis:
-
Excise tumors and measure their final weight.
-
Tumor tissue can be used for pharmacodynamic biomarker analysis (e.g., Western blot for p-ERK), histological examination, or other molecular analyses.
-
Safety and Toxicology Considerations
While detailed public data on the toxicology of this compound is limited, standard practices for preclinical safety evaluation should be followed. This includes monitoring for clinical signs of toxicity, body weight changes, and, in more extensive studies, hematology, clinical chemistry, and histopathology of major organs. The doses used in efficacy studies should be guided by prior maximum tolerated dose (MTD) studies.
These application notes and protocols are intended as a guide. Researchers should adapt these protocols to their specific experimental needs and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols: Measuring the Effect of SHR2415 on p-RSK Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. As direct downstream effectors of ERK1/2, the p90 ribosomal S6 kinases (RSK) are key mediators of ERK signaling. Upon activation by ERK, RSK is phosphorylated at multiple sites, including Threonine 359 and Serine 363 (Thr359/Ser363). The levels of phosphorylated RSK (p-RSK) serve as a reliable pharmacodynamic biomarker for assessing the activity of ERK inhibitors in preclinical and clinical studies. This document provides detailed protocols for measuring the inhibitory effect of this compound on p-RSK levels in cancer cell lines.
Data Presentation
The inhibitory activity of this compound on p-RSK levels has been quantified, demonstrating its on-target effect. The half-maximal inhibitory concentration (IC50) for the reduction of the p-RSK to total RSK ratio by this compound has been determined to be 223.6 nM. While extensive dose-response and time-course data for this compound specifically are not publicly available, the following tables provide representative data structures based on the known activity of potent ERK inhibitors in the Colo205 human colon adenocarcinoma cell line.
Table 1: Dose-Dependent Inhibition of p-RSK by this compound in Colo205 Cells
| This compound Concentration (nM) | p-RSK / Total RSK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 50 | 0.65 | 35 |
| 100 | 0.50 | 50 |
| 250 | 0.25 | 75 |
| 500 | 0.10 | 90 |
| 1000 | 0.05 | 95 |
This table presents hypothetical data for illustrative purposes based on the known potency of ERK inhibitors.
Table 2: Time-Course of p-RSK Inhibition by this compound (250 nM) in Colo205 Cells
| Time (hours) | p-RSK / Total RSK Ratio (Normalized) | % Inhibition |
| 0 | 1.00 | 0 |
| 0.5 | 0.45 | 55 |
| 1 | 0.20 | 80 |
| 2 | 0.10 | 90 |
| 4 | 0.08 | 92 |
| 8 | 0.12 | 88 |
| 24 | 0.20 | 80 |
This table presents hypothetical data for illustrative purposes to demonstrate the expected kinetics of p-RSK inhibition.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Western Blotting for p-RSK (Thr359/Ser363) and Total RSK
This protocol details the immunodetection of phosphorylated and total RSK in cell lysates following treatment with this compound.
Materials:
-
Cell Line: Colo205 (human colon adenocarcinoma)
-
Compound: this compound (dissolved in DMSO)
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-RSK (Thr359/Ser363)
-
Rabbit anti-total RSK
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Deionized water
-
Procedure:
-
Cell Culture and Treatment:
-
Culture Colo205 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a fixed time (e.g., 2 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 250 nM) for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-p-RSK or anti-total RSK, diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the p-RSK signal to the total RSK signal for each sample. Further normalize to the loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: ELISA for p-RSK (Thr359/Ser363)
This protocol provides a method for the quantitative measurement of p-RSK in cell lysates using a sandwich ELISA format.
Materials:
-
Cell lysates prepared as described in Protocol 1.
-
p-RSK (Thr359/Ser363) Sandwich ELISA Kit (containing capture antibody-coated plate, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare Reagents and Samples:
-
Bring all kit components and cell lysates to room temperature.
-
Dilute cell lysates to a suitable concentration within the detection range of the assay using the provided dilution buffer.
-
-
Assay Procedure:
-
Add standards and diluted samples to the appropriate wells of the capture antibody-coated microplate.
-
Incubate for the time specified in the kit manual (typically 2 hours at room temperature).
-
Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody to each well and incubate as per the kit's instructions.
-
Wash the plate to remove unbound detection antibody.
-
Add the HRP-conjugate to each well and incubate.
-
Wash the plate to remove unbound HRP-conjugate.
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of p-RSK in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the p-RSK concentration to the total protein concentration of the lysate.
-
Conclusion
The protocols outlined in this document provide robust methods for assessing the inhibitory effect of this compound on RSK phosphorylation. Consistent and reproducible data can be generated by carefully following these procedures. The measurement of p-RSK levels serves as a critical biomarker for confirming the mechanism of action of ERK inhibitors like this compound and for guiding their preclinical and clinical development.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by SHR2415
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. Inhibition of ERK1/2 by this compound has been shown to be a promising anti-cancer strategy. One of the key mechanisms by which ERK1/2 inhibitors exert their anti-tumor effects is through the induction of apoptosis, or programmed cell death.
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative analysis of cell death in a population.
Mechanism of Action: this compound-Induced Apoptosis
This compound targets and inhibits the kinase activity of ERK1 and ERK2 with high potency (IC50 values of 2.8 nM and 5.9 nM, respectively). The ERK signaling cascade plays a crucial role in promoting cell survival by regulating the expression and activity of the Bcl-2 family of proteins.[1] Activated ERK1/2 can phosphorylate and inactivate pro-apoptotic proteins such as Bim, and promote the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[2][3]
By inhibiting ERK1/2, this compound disrupts these pro-survival signals. This leads to the dephosphorylation and activation of pro-apoptotic Bcl-2 family members and a decrease in the expression of anti-apoptotic members. The subsequent imbalance in the Bcl-2 family proteins results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to the execution of apoptosis.[2]
This compound-induced apoptosis signaling pathway.
Quantitative Data Summary
While specific quantitative data for this compound-induced apoptosis is not yet widely published, the following table provides illustrative data based on the known potency of this compound and typical results observed with other potent ERK1/2 inhibitors in cancer cell lines such as Colo205. Researchers should generate their own dose-response and time-course data for their specific cell line of interest.
| Cell Line | Treatment (this compound) | Incubation Time | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Colo205 | Vehicle (DMSO) | 48 hours | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Colo205 | 50 nM | 48 hours | 15.2 ± 1.8 | 8.5 ± 1.1 | 23.7 ± 2.9 |
| Colo205 | 100 nM | 48 hours | 28.7 ± 3.1 | 15.3 ± 2.0 | 44.0 ± 5.1 |
| Colo205 | 250 nM | 48 hours | 45.1 ± 4.5 | 25.6 ± 3.2 | 70.7 ± 7.7 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., Colo205) in 6-well plates at a density of 2 x 10^5 cells/well in their appropriate growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 250 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is a nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Gently detach the cells using a cell scraper or a mild dissociation reagent (e.g., TrypLE™). Avoid harsh trypsinization which can damage cell membranes.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells into a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
Flow Cytometry Data Analysis:
-
Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and correct for spectral overlap.
-
Quadrant Analysis: Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis). Set up quadrants based on unstained and single-stained controls to differentiate between:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes due to handling)
-
Experimental workflow for apoptosis analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in unstained control | Autofluorescence of cells | Set the voltage of the detectors appropriately. |
| High percentage of necrotic cells in vehicle control | Harsh cell handling | Handle cells gently during harvesting and washing. Use a cell scraper or a milder dissociation reagent instead of trypsin. |
| Poor separation between populations | Inadequate compensation | Run single-stained controls for each fluorochrome and set compensation accurately. |
| Low Annexin V staining | Insufficient incubation time or Ca2+ concentration | Ensure incubation is for at least 15 minutes. Confirm that the binding buffer contains an adequate concentration of Ca2+. |
| High PI staining in all samples | Cells were not analyzed promptly after staining | Analyze samples within one hour of staining. Keep samples on ice if analysis is delayed. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively analyze apoptosis induced by the ERK1/2 inhibitor, this compound. By utilizing flow cytometry with Annexin V and PI staining, investigators can quantitatively assess the pro-apoptotic efficacy of this compound in various cancer cell models, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent. It is recommended that each laboratory optimizes the described protocols for their specific experimental conditions and cell lines.
References
- 1. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK and cell death: mechanisms of ERK-induced cell death--apoptosis, autophagy and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing SHR2415-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective inhibitor of ERK1/2, key kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making ERK1/2 attractive therapeutic targets. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.[3] The establishment of in vitro this compound-resistant cancer cell line models is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing this compound-resistant cell lines. The methodology is based on the widely accepted technique of continuous exposure to incrementally increasing concentrations of the drug.[4][5][6][7][8]
Signaling Pathway Overview
This compound targets the terminal kinases ERK1 and ERK2 in the MAPK pathway. Understanding this pathway is crucial for hypothesizing and investigating potential resistance mechanisms.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Part 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of resistant cell lines through continuous, long-term culture with escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest (e.g., Colo205, which is known to be sensitive to this compound)[1][2][3]
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Workflow for Generating Resistant Cell Lines:
Caption: Workflow for the generation and confirmation of this compound-resistant cell lines.
Step-by-Step Protocol:
-
Determine the initial IC50 of this compound in the parental cell line:
-
Seed parental cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Incubate for 72 hours.
-
Perform a cell viability assay (e.g., MTT) and measure the absorbance.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate the resistance induction:
-
Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Initially, cell proliferation may decrease significantly.
-
Maintain the culture by changing the medium with fresh this compound every 2-3 days. Passage the cells as needed.
-
-
Gradually increase the this compound concentration:
-
Once the cells have adapted and are proliferating steadily at the starting concentration, increase the this compound concentration by approximately 1.5 to 2-fold.[4]
-
Monitor the cells closely for signs of stress or death. It may be necessary to reduce the concentration if the majority of cells die.
-
Continue this process of stepwise dose escalation over several months. The duration can vary depending on the cell line and the drug.[9]
-
At each stable concentration, it is advisable to cryopreserve a stock of the cells.[6]
-
-
Confirm the resistant phenotype:
-
After culturing the cells in a high concentration of this compound (e.g., 10-fold the initial IC50) for a sustained period, establish a resistant cell line (e.g., Colo205-SHR2415R).
-
Determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the development of resistance.[4][7]
-
Data Presentation:
| Cell Line | Initial Seeding Concentration of this compound (IC20) | Final Concentration of this compound | Duration of Selection (Months) | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Example: Colo205 | ~10 nM | 1 µM | 6-9 | 44.6[1][2] | >5000 | >100 |
| Your Cell Line | Calculate based on initial IC50 | To be determined | To be determined | To be determined | To be determined | To be determined |
Part 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is crucial to investigate the underlying mechanisms of resistance.
Potential Resistance Mechanisms:
Caption: Potential mechanisms of resistance to this compound.
Experimental Protocols for Characterization:
-
Western Blot Analysis:
-
Objective: To assess the activation status of the MAPK pathway and potential bypass pathways.
-
Method:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total-ERK, phospho-ERK, total-MEK, phospho-MEK, total-AKT, phospho-AKT, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Expected Outcome: Resistant cells may show reactivation of p-ERK despite this compound treatment or increased activation of bypass pathways like PI3K/AKT.
-
-
Gene Sequencing:
-
Objective: To identify potential mutations in the MAPK pathway genes (e.g., MAPK1 for ERK2, MAPK3 for ERK1, MAP2K1/2 for MEK1/2, BRAF, KRAS).
-
Method:
-
Extract genomic DNA from parental and resistant cells.
-
Amplify the coding regions of the target genes by PCR.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
Compare the sequences to identify any acquired mutations in the resistant cell line.
-
-
Expected Outcome: Identification of on-target mutations in MAPK1 or MAPK3 that may prevent this compound binding.[10]
-
-
Gene Expression Analysis (qRT-PCR or RNA-seq):
-
Objective: To identify changes in gene expression that could contribute to resistance, such as the upregulation of drug efflux pumps or markers of epithelial-mesenchymal transition (EMT).
-
Method:
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA.
-
For qRT-PCR, perform real-time PCR using primers for genes of interest (e.g., ABCB1, ABCG2, SNAIL, VIM).
-
For RNA-seq, prepare sequencing libraries and perform high-throughput sequencing.
-
-
Expected Outcome: Upregulation of genes associated with drug efflux or EMT in the resistant cell line.
-
Data Presentation for Characterization:
Table 2: Western Blot Densitometry (Relative to Loading Control)
| Protein | Parental (Untreated) | Parental + this compound | Resistant (Untreated) | Resistant + this compound |
| p-ERK/Total ERK | 1.0 | 0.1 | 1.2 | 0.8 |
| p-AKT/Total AKT | 1.0 | 0.9 | 2.5 | 2.4 |
| Example Data |
Table 3: Summary of Genetic and Expression Changes
| Analysis Type | Gene | Alteration in Resistant Line | Potential Implication |
| Sequencing | MAPK1 | T345M mutation | Altered drug binding site |
| qRT-PCR | ABCB1 | 5-fold upregulation | Increased drug efflux |
| Example Data |
Conclusion
The successful establishment and thorough characterization of this compound-resistant cell lines are invaluable for advancing our understanding of drug resistance in ERK1/2-targeted cancer therapy. The protocols outlined in these application notes provide a comprehensive framework for researchers to generate robust and well-characterized resistant models. These models will be instrumental in the preclinical evaluation of novel combination therapies and strategies to overcome resistance to this compound.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHR2415 Combination Therapy with BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of BRAF inhibitors has revolutionized the treatment of BRAF-mutant cancers, particularly melanoma. However, the efficacy of these targeted therapies is often limited by the development of acquired resistance, frequently driven by the reactivation of the MAPK/ERK signaling pathway.[1] SHR2415 is a potent and selective inhibitor of ERK1/2, the final kinases in the MAPK cascade. Targeting this downstream node presents a compelling strategy to overcome resistance to BRAF inhibitors. This document provides a detailed overview of the rationale, preclinical data for analogous ERK inhibitor combinations, and experimental protocols to evaluate the synergistic potential of combining this compound with BRAF inhibitors.
Rationale for Combination Therapy
BRAF mutations, most commonly V600E, lead to constitutive activation of the MAPK pathway (RAS-RAF-MEK-ERK), driving uncontrolled cell proliferation and survival.[2] While BRAF inhibitors initially induce significant tumor responses, resistance mechanisms almost invariably emerge. These mechanisms often involve:
-
Reactivation of the MAPK pathway: This can occur through various alterations, including NRAS mutations, MEK1/2 mutations, or BRAF amplifications, all ofwhich reconverge on ERK activation.
-
Activation of bypass pathways: Signaling through pathways like PI3K/AKT can also contribute to resistance, but MAPK pathway reactivation remains a predominant escape mechanism.[3]
By directly inhibiting ERK1/2, this compound can effectively block the signaling cascade downstream of potential resistance mechanisms, suggesting a synergistic effect when combined with BRAF inhibitors. Preclinical evidence with other ERK inhibitors supports this approach, demonstrating enhanced tumor growth inhibition and apoptosis in BRAF inhibitor-resistant models.[4]
Signaling Pathway Overview
The diagram below illustrates the MAPK signaling pathway and the points of intervention for BRAF inhibitors and this compound. Resistance mechanisms that reactivate the pathway downstream of BRAF can be effectively nullified by the action of this compound on ERK.
References
- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of p-ERK in Tumors Treated with SHR2415
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective inhibitor of ERK1/2, key downstream kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway, when constitutively activated by mutations in genes such as RAS and RAF, is a major driver of malignant cell proliferation and tumor growth.[2] Inhibition of ERK1/2 by this compound presents a promising therapeutic strategy for cancers with aberrant MAPK pathway activation.[2][3]
Phosphorylated ERK (p-ERK) is the activated form of the kinase and serves as a critical biomarker for the activity of the MAPK pathway.[4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the levels of p-ERK within the cellular context of tumor tissues.[5][6][7] This allows for the assessment of target engagement by this compound and its pharmacodynamic effects in preclinical and clinical tumor samples. These application notes provide a detailed protocol for the detection of p-ERK in tumor tissues treated with this compound.
Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that regulates cell proliferation, survival, differentiation, and migration.[2][8] Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of RAS.[3] Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[4] MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 (also known as p44/42 MAPK) on threonine and tyrosine residues, leading to their activation.[8] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, thereby controlling gene expression and driving cellular responses.[8] this compound acts by directly inhibiting the kinase activity of ERK1/2, thereby preventing the phosphorylation of its downstream substrates.[1][2]
Experimental Data
This compound has demonstrated potent inhibitory activity against ERK1 and ERK2 kinases and has shown significant anti-tumor efficacy in preclinical models.
| Parameter | Value | Reference |
| ERK1 IC₅₀ | 2.8 nM | [1] |
| ERK2 IC₅₀ | 5.9 nM | [1] |
| Colo205 Cell Proliferation IC₅₀ | 44.6 nM | [1] |
| pRSK/tRSK IC₅₀ | 223.6 nM | [2] |
| Tumor Growth Inhibition (TGI) in Colo205 Xenograft (25 mg/kg) | 112% | [1][2] |
| Tumor Growth Inhibition (TGI) in Colo205 Xenograft (50 mg/kg) | Efficacy plateau suggested | [2] |
Immunohistochemistry Protocol for p-ERK
This protocol provides a standardized procedure for the detection of phosphorylated ERK (p-ERK1/2) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Reagents and Materials
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or High pH Buffer
-
Peroxidase Block (3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology, #4370)
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Experimental Workflow
Detailed Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. Use of an alkaline demasking solution may enhance staining.[5]
-
Submerge slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Incubate slides with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Analysis and Interpretation
-
Positive Staining: A brown precipitate at the site of the target antigen indicates the presence of p-ERK. Staining can be observed in the nucleus and/or cytoplasm of tumor cells, as well as in stromal cells.[5][9]
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Scoring: The intensity and percentage of positive tumor cells should be evaluated. A semi-quantitative scoring system (e.g., H-score) can be employed for a more objective assessment. Higher levels of nuclear p-ERK have been associated with poorer responses to some therapies.[5]
-
Treatment Effect: A significant reduction in p-ERK staining in this compound-treated tumors compared to vehicle-treated controls would indicate effective target engagement and pathway inhibition.
Conclusion
This document provides a comprehensive guide for the immunohistochemical detection of p-ERK in tumor tissues, a crucial biomarker for assessing the pharmacodynamic effects of the ERK1/2 inhibitor, this compound. Adherence to this standardized protocol will enable researchers to reliably evaluate the in-situ activity of this compound and its impact on the MAPK signaling pathway within the tumor microenvironment. This information is vital for the continued preclinical and clinical development of this promising anti-cancer agent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissimilar Immunohistochemical Expression of ERK and AKT between Paired Biopsy and Hepatectomy Tissues of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 7. ERK1/2 Phosphorylation Predicts Survival in Recurrent Glioblastoma Following Intracerebral and Adjuvant PD-1/CTLA-4 Immunotherapy: A REMARK-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of SHR2415
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the RAS-RAF-MEK-ERK signaling pathway, the inhibition of ERK1/2 presents a promising therapeutic strategy for cancers with mutations in this pathway.[1][3] These application notes provide a summary of the preclinical pharmacokinetic (PK) properties of this compound and detailed protocols for its evaluation in various animal models.
Data Presentation
The pharmacokinetic profile of this compound has been evaluated in mice, rats, and dogs following both intravenous (IV) and oral (p.o.) administration. The compound exhibits favorable pharmacokinetic properties across these species, including high oral bioavailability.[3]
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | AUC (ng/h/mL) |
| Mouse | 1 | 10.1 | 1.1 | 1.9 | 1650 |
| Rat | 1 | 12.3 | 1.5 | 2.1 | 1354 |
| Dog | 0.5 | 4.5 | 1.2 | 4.1 | 1852 |
| Data extracted from Li X, et al. ACS Med Chem Lett. 2022;13(4):701-706.[3] |
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/h/mL) | F (%) |
| Mouse | 2 | 875 | 1.0 | 2995 | 90.8 |
| Rat | 2 | 453 | 2.0 | 2735 | 101.0 |
| Dog | 2 | 621 | 1.0 | 3741 | 101.0 |
| Data extracted from Li X, et al. ACS Med Chem Lett. 2022;13(4):701-706.[3] |
Signaling Pathway
This compound targets the ERK1 and ERK2 kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated in cancer due to mutations in upstream proteins like RAS and RAF.
Experimental Protocols
The following are detailed protocols for conducting preclinical pharmacokinetic studies of this compound. These are representative protocols based on standard methodologies and the key parameters reported for this compound.
Protocol 1: In Vivo Pharmacokinetic Study
1. Animal Models:
-
Species: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs.
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. Animals should be fasted overnight before oral administration.
2. Dosing Formulation:
-
Intravenous (IV): Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the desired concentration.
-
Oral (p.o.): Prepare a suspension or solution of this compound in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration.
3. Administration:
-
IV Administration:
-
Mouse and Rat: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
Dog: Administer a single bolus dose of 0.5 mg/kg via a cephalic vein.
-
-
Oral Administration:
-
Mouse, Rat, and Dog: Administer a single dose of 2 mg/kg via oral gavage.
-
4. Blood Sampling:
-
Schedule: Collect serial blood samples at appropriate time points to adequately define the plasma concentration-time profile. Suggested time points include:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
p.o.: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collection:
-
Mice: Collect approximately 50 µL of blood per time point via saphenous or submandibular vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Rats: Collect approximately 100-200 µL of blood per time point via the jugular vein or tail vein into tubes containing an anticoagulant.
-
Dogs: Collect approximately 1 mL of blood per time point from a cephalic or jugular vein into tubes containing an anticoagulant.
-
-
Processing: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Protocol 2: Bioanalytical Method for this compound in Plasma
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard to a specific volume of plasma (e.g., 50 µL).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS System:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate would be 0.4 mL/min.
-
Gradient: Develop a gradient to ensure adequate separation of this compound and the internal standard from endogenous plasma components.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).
4. Data Analysis:
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
References
Troubleshooting & Optimization
SHR2415 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR2415, a novel ERK1/2 inhibitor. The information provided is intended to address potential solubility issues in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a potent and selective ERK1/2 inhibitor with a novel pyrrole-fused urea scaffold.[1] Like many kinase inhibitors, compounds with this scaffold can exhibit low aqueous solubility, which can pose challenges for in vitro and in vivo studies that require the compound to be in solution to ensure accurate and reproducible results.[2]
Q2: My this compound, dissolved in a stock solution of 100% DMSO, precipitates when I dilute it into my aqueous assay buffer (e.g., PBS). What is causing this?
A2: This is a common issue known as "crashing out" or precipitation. It occurs because this compound is significantly more soluble in a strong organic solvent like DMSO than in an aqueous buffer. When the DMSO stock is diluted, the solvent polarity changes dramatically, leading to a sharp decrease in the solubility of the compound and subsequent precipitation. Even a low final concentration of DMSO (typically under 1%) may not be sufficient to maintain the solubility of a poorly soluble compound.[2]
Q3: How can the pH of the aqueous buffer affect the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly for molecules that are weak bases.[2] While the specific pKa of this compound is not publicly available, compounds with basic functional groups become protonated (ionized) at a pH below their pKa. This ionization generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[2] Therefore, adjusting the pH of your buffer can be a straightforward initial step to improve the solubility of this compound.[2]
Q4: What are some common strategies to enhance the solubility of kinase inhibitors like this compound for in vitro experiments?
A4: Several approaches can be employed to improve the solubility of kinase inhibitors for in vitro assays. These range from simple adjustments to the buffer to more complex formulation techniques. Key strategies include:
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound.[2]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent into the aqueous buffer.
-
Addition of Solubilizing Agents: Employing surfactants or cyclodextrins to enhance solubility.
-
Sonication: Using ultrasonic energy to break down compound aggregates and aid dissolution.[2]
Troubleshooting Guides
Issue 1: Difficulty Preparing an Aqueous Stock Solution of this compound
If you are unable to fully dissolve this compound in your desired aqueous buffer, consider the following troubleshooting steps:
| Step | Action | Rationale |
| 1 | pH Adjustment | If this compound has a basic pKa, lowering the buffer pH can significantly increase its solubility.[2] Prepare buffers at various pH levels (e.g., pH 5.0, 6.0) to test for improved dissolution. |
| 2 | Gentle Heating | Gently warm the solution (e.g., to 37°C) while stirring. This can increase the kinetic solubility of the compound. However, be cautious of potential compound degradation at elevated temperatures. |
| 3 | Sonication | Use a bath or probe sonicator to apply ultrasonic energy.[2] This can help break apart solid aggregates and facilitate the dissolution process.[2] |
| 4 | Alternative Solvents | If aqueous buffers are not suitable for your stock solution, consider alternative organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[2] Ensure these solvents are compatible with your downstream experimental assays.[2] |
Issue 2: Precipitation of this compound Upon Dilution of DMSO Stock into Aqueous Media
To prevent this compound from precipitating out of solution when diluting your DMSO stock, try the following approaches:
| Strategy | Detailed Protocol |
| Co-solvent System | Prepare your aqueous buffer with a small percentage (e.g., 5-10%) of a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG). Add the DMSO stock of this compound to this co-solvent buffer system. |
| Use of Surfactants | Incorporate a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01 - 0.05%), into your assay buffer.[3] These can help to keep hydrophobic compounds in solution. Note that this may not be suitable for cell-based assays as detergents can be cytotoxic.[3] |
| Cyclodextrin Encapsulation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), in your aqueous buffer and then add the this compound DMSO stock. |
Experimental Protocols
Protocol 1: General Method for Solubility Assessment
This protocol outlines a general procedure for determining the kinetic solubility of this compound in a chosen aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the test buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Incubate the vial at a controlled temperature (e.g., 25°C or 37°C) on a shaker or rotator for a specified period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a syringe filter with a low-binding membrane (e.g., PVDF).
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility of this compound in the test buffer based on the measured concentration and the dilution factor.
-
Visualizations
Caption: Workflow for Determining this compound Solubility.
Caption: Simplified MAPK/ERK Signaling Pathway and the Target of this compound.
References
Preventing SHR2415 precipitation in cell culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of SHR2415 in cell culture medium.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture medium can lead to inaccurate experimental results by reducing the effective concentration of the compound and potentially causing cellular stress. The primary cause of precipitation is likely the low aqueous solubility of this compound, a characteristic common to many small molecule inhibitors with a pyrrole-fused urea scaffold.
Below is a step-by-step guide to identify and resolve issues related to this compound precipitation.
Visualizing the Problem: A Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Troubleshooting Table
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the cell culture medium. |
| Incorrect Stock Solution Preparation | The initial stock solution was not properly prepared or stored, leading to precipitation upon dilution. |
| Suboptimal Dilution Technique | Rapidly adding a concentrated, cold DMSO stock solution to warmer aqueous medium can cause the compound to crash out of solution. |
| pH and Temperature of Medium | Although less common for many inhibitors, significant shifts in the pH or temperature of the culture medium can affect the solubility of a compound. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with this compound and contribute to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of ERK1 and ERK2 kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is often hyperactivated in cancer and regulates cellular processes like proliferation, survival, and differentiation. By inhibiting ERK1/2, this compound can block this signaling cascade, making it a valuable tool for cancer research.
Caption: The inhibitory action of this compound on the RAS-RAF-MEK-ERK pathway.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 463.92 g/mol | [2] |
| IC50 (ERK1) | 2.8 nM | [1][2] |
| IC50 (ERK2) | 5.9 nM | [1][2] |
| Cellular Potency (Colo205 cells) | 44.6 nM | [1][2] |
| Solubility (in vivo formulation) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Plasma Protein Binding (Human) | 98% |
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, sterile dimethyl sulfoxide (DMSO). A concentration of 10 mM is a common starting point.
Q4: How should I dilute the this compound stock solution into my cell culture medium?
A4: To minimize precipitation, it is crucial to perform a serial dilution of the high-concentration DMSO stock into the cell culture medium. Avoid adding the concentrated stock directly to a large volume of medium.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of ≤ 0.1% is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q6: Can I filter the medium if I observe precipitation?
A6: Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 463.92 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum, if applicable
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of this compound in your cell culture medium. For example, if your highest desired final concentration is 10 µM, you might prepare concentrations of 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, and a vehicle control (DMSO only).
-
To prepare the dilutions, first make intermediate dilutions of your 10 mM stock in DMSO, and then add a small volume of these intermediate stocks to the cell culture medium. Ensure the final DMSO concentration is consistent across all samples and the control (e.g., 0.1%).
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Visually inspect the samples for any signs of precipitation (cloudiness, visible particles) at different time points. You can also use a microscope to check for micro-precipitates.
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Caption: Workflow for determining the maximum soluble concentration of this compound.
References
SHR2415 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the SHR2415 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results when working with this compound, a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, selective, and orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key protein kinases in the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common driver of tumorigenesis. This compound exerts its effect by directly inhibiting the kinase activity of ERK1 and ERK2, thereby blocking downstream signaling.
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated high potency in Colo205 cells with an IC50 value of 44.6 nM.[1] Further preclinical studies are underway to evaluate its efficacy in additional cancer cell lines.[1]
Q3: What are the recommended in vivo dosages for this compound in mouse models?
In a Colo205 xenograft model using Balb/c mice, this compound has shown significant efficacy at oral doses of 25 mg/kg and 50 mg/kg administered once daily.[1]
Q4: How should I dissolve this compound for my experiments?
For in vivo studies, this compound can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For in vitro experiments, preparing a concentrated stock solution in DMSO is recommended. It is crucial to consult the manufacturer's datasheet for specific solubility information.
Troubleshooting Guides
Inconsistent Western Blot Results for Phospho-ERK
Problem: Variable or no inhibition of phospho-ERK (p-ERK) is observed after this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal ERK Pathway Activation | Ensure the ERK pathway is robustly activated in your cell model. If using a serum-starvation and growth factor stimulation model, optimize the starvation period and the concentration/duration of the growth factor to achieve a strong p-ERK signal. |
| This compound Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over long incubation times should be considered; for long-term experiments, replenish the media with fresh inhibitor at regular intervals. |
| Incorrect Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Inhibition of p-ERK is typically observed within 1-2 hours. |
| Issues with Western Blot Protocol | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Ensure the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK. Use a blocking buffer such as 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody binding. |
| Cell Line-Specific Resistance | Intrinsic or acquired resistance to ERK inhibitors can occur. Consider sequencing key genes in the MAPK pathway (e.g., BRAF, RAS, MEK1/2) to identify potential resistance mutations. |
Variable Cell Viability Assay Results
Problem: High variability in IC50 values or inconsistent dose-response curves in cell viability assays (e.g., MTT, XTT).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your multichannel pipette and use a consistent seeding technique to minimize well-to-well variability. |
| Edge Effects | "Edge effects" in 96-well plates can lead to uneven evaporation and temperature distribution. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| This compound Precipitation in Media | When preparing working concentrations, dilute the DMSO stock of this compound in pre-warmed media and mix thoroughly. Visually inspect for any precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity. |
| Assay-Specific Interferences | Be aware of potential interferences between this compound and the assay reagents. For tetrazolium-based assays like MTT, some compounds can chemically reduce the dye, leading to false-positive results. Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assays like CellTiter-Glo®) to confirm your findings. |
| Incorrect Incubation Times | Optimize the incubation time for both the this compound treatment and the viability assay reagent. For MTT assays, formazan crystals can be difficult to dissolve if the incubation is too long or the cell density is too high. |
Inconsistent Tumor Growth in Xenograft Models
Problem: High variability in tumor growth rates and response to this compound treatment in animal models.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Tumor Cell Implantation | Ensure consistent cell numbers and viability of the tumor cells being implanted. Use a consistent injection technique and location (e.g., subcutaneous in the flank). |
| Host Animal Variability | Use age- and sex-matched mice from a reputable supplier. House animals under standardized conditions to minimize stress-related variations. |
| Inconsistent Drug Formulation and Administration | Prepare the this compound formulation fresh daily, ensuring it is homogenous. Administer the drug consistently (e.g., same time of day) and use proper oral gavage techniques to ensure accurate dosing. |
| Tumor Heterogeneity | The inherent genetic and phenotypic heterogeneity of cancer cells can lead to variable tumor growth and drug response. Consider using cell lines with a more homogenous population or increasing the number of animals per group to improve statistical power. |
| Monitoring and Measurement Errors | Use calipers to measure tumors in two dimensions and calculate the volume using a consistent formula (e.g., (Length x Width²)/2). Blinding the person measuring the tumors to the treatment groups can help reduce bias. |
Data Summary
In Vitro Potency of this compound
| Target/Cell Line | IC50 (nM) |
| ERK1 (enzyme) | 2.8 |
| ERK2 (enzyme) | 5.9 |
| Colo205 (cell) | 44.6 |
Data sourced from MedchemExpress and ACS Medicinal Chemistry Letters.[1]
Experimental Protocols
Key Experimental Methodologies
1. Western Blot for Phospho-ERK Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
3. Mouse Xenograft Model
-
Animal Acclimatization: Allow immunocompromised mice (e.g., BALB/c nude) to acclimate for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 Colo205 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare the this compound formulation and administer it to the mice via oral gavage at the desired dose and schedule. The control group should receive the vehicle only.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. At the end of the study, tumors can be excised for further analysis.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by this compound.
References
Off-target effects of SHR2415 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR2415. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
Question: We are observing a cellular phenotype that is inconsistent with ERK1/2 inhibition in our cancer cell line after treatment with this compound. How can we troubleshoot this?
Answer:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting ERK1/2 in your specific cell line at the concentration used.
-
Recommended Experiment: Perform a Western blot to assess the phosphorylation status of a direct downstream target of ERK1/2, such as RSK (p90 ribosomal S6 kinase). A significant decrease in p-RSK levels upon this compound treatment would confirm on-target activity.
-
-
Investigate Potential Off-Target Effects: If on-target activity is confirmed, the unexpected phenotype might be due to off-target effects. This compound has shown some cross-reactivity with other kinases.
-
Known Off-Targets: Based on available data, this compound has some inhibitory activity against CDK2 and GSK3β.[1]
-
Recommended Experiment: To identify novel off-targets in your specific cellular context, consider performing a broad kinase screen. Commercially available kinase panels can assess the inhibitory activity of this compound against hundreds of kinases.
-
-
Evaluate Drug-Drug Interactions: this compound is known to inhibit the cytochrome P450 enzyme CYP2C9.[1] If you are co-administering other compounds, this could lead to altered metabolism and unexpected effects.
-
Recommendation: Review all components of your experimental system for potential CYP2C9 substrates.
-
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected cellular phenotypes with this compound.
Frequently Asked Questions (FAQs)
1. What is the on-target and known off-target profile of this compound?
This compound is a highly potent inhibitor of ERK1 and ERK2.[1] Limited publicly available data also indicates some inhibitory activity against other kinases.
Table 1: this compound In Vitro IC50 Data
| Target | IC50 (nM) | Selectivity vs. ERK1 |
| ERK1 | 2.75 | 1-fold |
| ERK2 | 5.93 | ~2.2-fold |
| CDK2 | 99.4 | ~36-fold |
| GSK3β | 64.3 | ~23-fold |
Data sourced from: Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]
2. In which cancer cell lines has this compound shown efficacy?
The primary cancer cell line used in the initial characterization of this compound was Colo205 (human colorectal adenocarcinoma).[1] Further preclinical studies are investigating its efficacy in additional cancer cell lines.[1]
Table 2: Cellular Potency of this compound
| Cell Line | IC50 (nM) |
| Colo205 | 44.60 |
Data sourced from: Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]
3. What are the potential for drug-drug interactions with this compound?
This compound has been shown to inhibit the cytochrome P450 isoform CYP2C9. This suggests a potential for drug-drug interactions (DDIs) with co-administered drugs that are metabolized by this enzyme. Caution should be exercised when using this compound in combination with other therapeutic agents.
Table 3: this compound Cytochrome P450 Inhibition
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 5 |
| CYP2C9 | 0.79 |
| CYP2C19 | > 5 |
| CYP2D6 | > 30 |
| CYP3A4 (Midazolam) | 11.5 |
| CYP3A4 (Testosterone) | 5.4 |
Data sourced from: Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]
4. What are the common adverse effects observed with ERK inhibitors in general?
While specific adverse event data for this compound is limited in the public domain, clinical trials of other ERK inhibitors have reported a range of common adverse events. These are generally considered class effects and may be relevant for this compound.
Commonly reported adverse events for ERK inhibitors include:
5. How can I assess the cardiac safety profile of this compound in my experiments?
This compound has a reported hERG IC50 of approximately 14 µM, suggesting a relatively high cardiac safety margin in preclinical studies.[1] For in-depth cardiac safety assessment, the following experimental approach is recommended.
Experimental Workflow for Cardiac Safety Assessment
Caption: Workflow for assessing the cardiac safety of this compound.
Experimental Protocols
Western Blot for p-RSK Inhibition
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-RSK and total RSK (as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize p-RSK levels to total RSK.
Signaling Pathway: RAS-RAF-MEK-ERK
This compound targets the terminal kinase, ERK, in the RAS-RAF-MEK-ERK signaling pathway.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Assessing the Stability of SHR2415 in Solution
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of the ERK1/2 inhibitor, SHR2415, in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound can be dissolved in various solvent systems. The choice of solvent will depend on the requirements of your specific experiment. It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared in advance, it should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q2: What is the recommended storage condition for this compound solutions?
A2: For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C for up to six months to minimize freeze-thaw cycles.[1]
Q3: I am observing precipitation in my this compound solution. What should I do?
A3: Precipitation can occur due to low solubility in the chosen solvent or inappropriate storage. If you observe precipitation, you can try gentle warming and/or sonication to aid dissolution. Ensure that the concentration of this compound does not exceed its solubility limit in the specific solvent system. It is also crucial to ensure the solution is stored at the recommended temperature and protected from excessive light.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used to monitor the concentration of this compound over time. This involves comparing the initial concentration to the concentration after incubation under your specific experimental conditions (e.g., temperature, pH, buffer composition). A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Inappropriate solvent- Concentration exceeds solubility limit | - Refer to the solubility data table below and select a suitable solvent system.- Try gentle heating or sonication to aid dissolution.- Prepare a more dilute solution. |
| Precipitation in Solution During Storage | - Solution is supersaturated- Improper storage temperature- Freeze-thaw cycles | - Prepare a fresh solution at a lower concentration.- Ensure storage at the recommended -20°C or -80°C.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Results | - Degradation of this compound in solution- Inaccurate initial concentration | - Perform a stability study under your experimental conditions using a stability-indicating method (see Experimental Protocols).- Always prepare fresh solutions or use properly stored aliquots.- Verify the concentration of your stock solution spectrophotometrically or by a validated analytical method. |
| Appearance of Unknown Peaks in Chromatogram | - Degradation of this compound- Contamination | - This may indicate the formation of degradation products. Conduct forced degradation studies to identify potential degradants.- Ensure proper handling and use of clean labware to avoid contamination. |
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Achievable Concentration |
| 10% DMSO, 90% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂ClN₇O₂ |
| Molecular Weight | 463.92 g/mol |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of Dimethyl Sulfoxide (DMSO) required to achieve a 10 mM concentration.
-
Add the DMSO to the this compound powder.
-
Vortex and/or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a defined period.
-
Analyze all samples, along with a control sample, using a suitable stability-indicating method (e.g., HPLC-UV).
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation studies to ensure that the degradation products are well-resolved from the parent this compound peak.
Visualizations
This compound and the ERK1/2 Signaling Pathway
This compound is an inhibitor of ERK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.
Caption: The inhibitory action of this compound on the ERK1/2 signaling pathway.
General Workflow for Assessing this compound Stability
This workflow outlines the key steps for a comprehensive stability assessment of this compound in solution.
Caption: A streamlined workflow for conducting a stability study of this compound.
Logical Relationship for Troubleshooting Solution Instability
This diagram illustrates a decision-making process for addressing issues with this compound solution stability.
Caption: A logical approach to troubleshooting this compound solution instability.
References
Technical Support Center: Managing SHR2415 Toxicity in Animal Models
Disclaimer: SHR2415 is an investigational compound. Specific toxicology data in animal models are not extensively published. The following guidance is based on the known pharmacology of this compound as an ERK1/2 inhibitor, and the established class-effects of MAPK pathway inhibitors. Researchers should always consult their institution's animal care and use committee and relevant safety guidelines before conducting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key protein kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is crucial for regulating cell proliferation, survival, and differentiation. By inhibiting ERK1/2, this compound can block this pathway, which is often hyperactivated in various cancers.
Q2: What are the potential toxicities of this compound in animal models based on its mechanism of action?
A2: While specific data for this compound is limited, class-effects of MAPK pathway inhibitors suggest potential for:
-
Dermatological Toxicities: The MAPK pathway is vital for skin homeostasis. Inhibition can lead to rashes, acneiform dermatitis, and other skin lesions. These are on-target effects due to the inhibition of ERK signaling in keratinocytes.[2][3][4]
-
Gastrointestinal (GI) Toxicities: Diarrhea and inflammation of the intestinal lining have been observed with other MAPK pathway inhibitors.[5][6][7]
-
Cardiovascular Toxicities: While a preclinical study indicated a relatively high cardiac safety margin for this compound with a hERG IC50 of approximately 14 μM, cardiovascular effects are a known concern for kinase inhibitors.[1][8][9] These can include effects on heart rate, blood pressure, and in some cases, cardiac muscle damage.
-
Ocular Toxicities: MEK inhibitors, which act upstream of ERK, are known to cause ocular toxicities, such as serous retinal detachments, which are often self-limiting.[10]
Q3: Are there any known quantitative data on the safety or pharmacokinetics of this compound?
A3: Yes, some preclinical data for this compound has been published and is summarized in the tables below.
Troubleshooting Guide for Common Toxicities
This guide provides troubleshooting for potential adverse events observed during in vivo studies with this compound.
Issue 1: Animal develops a skin rash or dermatitis.
-
Question: An animal in my study has developed a red, bumpy rash on its skin after several days of this compound treatment. What should I do?
-
Answer:
-
Document the finding: Record the date of onset, severity, and location of the rash. Take high-quality photographs for your records.
-
Assess animal welfare: In consultation with veterinary staff, evaluate if the rash is causing pain or distress.
-
Consider dose modification: If the rash is severe or causing significant discomfort, consider a dose reduction or temporary cessation of treatment, as is common practice with kinase inhibitors.[11]
-
Supportive care: Consult with veterinary staff about topical treatments to alleviate discomfort, such as emollients or prescribed topical corticosteroids, ensuring they do not interfere with the study endpoints.
-
Histopathological analysis: At the end of the study, or if the animal is euthanized, collect skin samples for histopathological analysis to characterize the nature of the dermatitis.
-
Issue 2: Animal exhibits signs of gastrointestinal distress (e.g., diarrhea, weight loss).
-
Question: My mouse/rat is experiencing diarrhea and is losing weight after starting this compound treatment. How should I manage this?
-
Answer:
-
Monitor closely: Increase the frequency of animal monitoring, including daily body weight and assessment of hydration status.
-
Supportive care: Provide nutritional support and ensure easy access to hydration, as recommended by veterinary staff. Anti-diarrheal medication may be considered after veterinary consultation, but potential effects on drug absorption should be taken into account.
-
Dose adjustment: Persistent or severe GI toxicity may necessitate a dose reduction or a temporary pause in dosing.[11]
-
Necropsy and histology: Upon completion of the study or if euthanasia is required, perform a thorough examination of the GI tract and collect tissues for histopathological analysis to investigate for signs of inflammation or mucosal damage.[5]
-
Issue 3: Potential for cardiovascular effects.
-
Question: I am concerned about the potential for cardiovascular toxicity with this compound. How can I monitor for this in my animal model?
-
Answer:
-
Baseline measurements: Before starting treatment, obtain baseline cardiovascular measurements such as heart rate and blood pressure, if your experimental setup allows.
-
In-life monitoring: For rodent studies, non-invasive tail-cuff systems can be used to monitor blood pressure and heart rate. For larger animal models like dogs, telemetry is the gold standard for continuous monitoring of ECG, heart rate, and blood pressure.
-
Biomarkers: At terminal time points, collect blood for analysis of cardiac biomarkers such as troponins, which can indicate cardiac muscle damage.
-
Histopathology: A thorough histopathological examination of the heart by a qualified veterinary pathologist is crucial to identify any signs of cardiotoxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 |
| ERK1 | 2.8 nM |
| ERK2 | 5.9 nM |
| Colo205 cells | 44.6 nM |
Source: MedchemExpress.com, Tebubio
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose and Route | AUC (ng/mL·h) |
| Mouse | 2 mg/kg (p.o.) | 2460 |
| Rat | 2 mg/kg (p.o.) | 726 |
| Dog | 2 mg/kg (p.o.) | 3271 |
Source: Li, X. et al. (2022). Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]
Table 3: In Vivo Efficacy of this compound in Colo205 Xenograft Model (Mice)
| Dose (p.o., once daily) | Tumor Growth Inhibition (TGI) |
| 25 mg/kg | 112% |
| 50 mg/kg | Efficacy plateau suggested |
Source: Li, X. et al. (2022). Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of this compound
-
Animal Model: Select a relevant rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) species.
-
Dose Formulation: Prepare this compound in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dose-Range Finding Study:
-
Administer single escalating doses of this compound to small groups of animals.
-
Observe for clinical signs of toxicity for at least 7 days.
-
Conduct terminal necropsy and collect major organs for histopathology.
-
This study helps determine the maximum tolerated dose (MTD).
-
-
Repeat-Dose Toxicity Study (e.g., 28-day study):
-
Administer this compound daily for 28 days at three dose levels (low, medium, high) based on the MTD, plus a vehicle control group.
-
Include a recovery group at the high dose to assess the reversibility of any toxicities.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Ophthalmological examination at baseline and termination.
-
Cardiovascular monitoring (e.g., ECG, blood pressure) at baseline and specified intervals.
-
-
Terminal Procedures:
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.
-
-
Protocol 2: Assessment of Dermatological Toxicity
-
Animal Model: Mice (e.g., C57BL/6) are commonly used for dermatological studies.
-
Dosing: Administer this compound daily via oral gavage.
-
Clinical Scoring:
-
Visually inspect the skin daily.
-
Use a scoring system to grade erythema, scaling, and alopecia (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Photograph any skin lesions at regular intervals.
-
-
Histopathology:
-
At the end of the study, collect skin samples from affected and unaffected areas.
-
Fix in 10% neutral buffered formalin, process, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate for changes such as epidermal hyperplasia, hyperkeratosis, and inflammatory cell infiltration.
-
Mandatory Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.
Caption: General experimental workflow for a preclinical toxicity study.
References
- 1. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 2. OCULAR ADVERSE EVENTS ASSOCIATED WITH MEK INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ocular Changes in Metastatic Melanoma Patients Treated with MEK Inhibitor Cobimetinib and BRAF Inhibitor Vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-kinase inhibitors induce cutaneous toxicity through OAT6-mediated uptake and MAP3K7-driven cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors in the treatment of systemic sclerosis: from animal models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to SHR2415 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SHR2415, a potent and selective ERK1/2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.[1] this compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK1 and ERK2, thereby blocking downstream signaling.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: Cell lines with activating mutations in the MAPK pathway, such as BRAF or KRAS mutations, are predicted to be more sensitive to this compound. This is because these mutations lead to a constitutive activation of the pathway, making the cells dependent on ERK1/2 signaling for their growth and survival. For example, the Colo205 colorectal cancer cell line, which harbors a BRAF mutation, is highly sensitive to this compound.[1]
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
A3: Acquired resistance to MAPK pathway inhibitors can occur through various mechanisms. These can include the activation of alternative signaling pathways to bypass the ERK1/2 blockade, such as the PI3K/AKT pathway. Other possibilities include the acquisition of secondary mutations in the MAPK pathway that prevent inhibitor binding or the upregulation of drug efflux pumps.
Q4: What is a suitable starting concentration for this compound in my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on available data, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cancer cell lines. For the highly sensitive Colo205 cell line, the reported IC50 value is 44.6 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation
The following table summarizes the in vitro activity of this compound in a representative cancer cell line. Note: Comprehensive public data on the activity of this compound across a wide panel of cell lines is limited. The data below is based on published findings.
| Cell Line | Cancer Type | Relevant Mutation(s) | This compound IC50 (nM) | Reference |
| Colo205 | Colorectal Carcinoma | BRAF (V600E) | 44.6 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK (p-ERK) and Total ERK
This protocol is for assessing the inhibition of ERK1/2 phosphorylation by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A troubleshooting guide for common issues with this compound experiments.
References
SHR2415 Technical Support Center: Troubleshooting Dose-Response Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in SHR2415 dose-response curves. This compound is a potent and selective inhibitor of ERK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] Consistent and reproducible experimental results are crucial for accurate assessment of its therapeutic potential. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to help you achieve reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing significant well-to-well or plate-to-plate variability in my this compound dose-response curves?
A1: Variability in cell-based assays can stem from several factors, broadly categorized into biological and technical aspects.[4]
-
Biological Factors:
-
Cell Line Integrity: Ensure the cell line used has been recently authenticated and tested for mycoplasma contamination. Misidentified or contaminated cell lines can lead to inconsistent results.[5]
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response.[5][6]
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Optimize and strictly control seeding density to ensure cells are in an exponential growth phase during the experiment.[4][7]
-
-
Technical Factors:
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for stock solutions.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Poor solubility can lead to precipitation and inaccurate dosing. If precipitation is observed, gentle heating or sonication may aid dissolution.[1] Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months.[1]
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially for serial dilutions, can introduce significant errors. Calibrate pipettes regularly and use appropriate techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound.[4] To mitigate this, avoid using the perimeter wells for experimental data and instead fill them with sterile PBS or media.[4]
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator. Fluctuations can impact cell growth and drug efficacy.
-
Q2: My IC50 value for this compound is significantly different from the published values.
A2: Discrepancies in IC50 values can arise from variations in experimental conditions. Published IC50 values for this compound are 2.8 nM for ERK1, 5.9 nM for ERK2, and 44.6 nM in Colo205 cells.[1][2]
-
Cell Line and Basal Pathway Activation: The sensitivity to an ERK1/2 inhibitor is highly dependent on the cell line's genetic background and the basal level of MAPK pathway activation.[3] Cell lines with activating mutations in upstream components like BRAF or RAS are generally more sensitive.
-
Assay Duration: The length of exposure to this compound can influence the IC50 value. Shorter incubation times may require higher concentrations to achieve the same level of inhibition.
-
Reagent Quality: The quality and concentration of reagents, such as the viability dye (e.g., MTT, resazurin) or lysis buffer, can affect the final readout.
-
Data Analysis: The method used to normalize the data and fit the dose-response curve can impact the calculated IC50. Ensure that your analysis includes proper background subtraction and uses a suitable nonlinear regression model, such as the four-parameter logistic (4PL) model.[8]
Q3: I am observing a "U-shaped" or non-monotonic dose-response curve. What could be the cause?
A3: A non-monotonic dose-response, where the response decreases at lower doses and then increases at higher doses, can be due to several factors:
-
Off-Target Effects: At very high concentrations, this compound may have off-target effects that can confound the results. It is crucial to work within a concentration range that is relevant to its known potency.
-
Compound Precipitation: At high concentrations, the compound may precipitate out of solution, leading to a decrease in the effective concentration and a paradoxical increase in cell viability signal. Visually inspect the wells for any signs of precipitation.
-
Cellular Response Complexity: Complex biological systems can sometimes exhibit non-monotonic responses. This could be due to feedback loops in the signaling pathway or other cellular processes.
Data Presentation
This compound In Vitro Potency
| Target/Cell Line | IC50 Value | Reference |
| ERK1 (enzyme assay) | 2.8 nM | [1][2] |
| ERK2 (enzyme assay) | 5.9 nM | [1][2] |
| Colo205 cells (cellular assay) | 44.6 nM | [1][2] |
This compound In Vivo Efficacy (Colo205 Xenograft Model)
| Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |
| 25 mg/kg | p.o. once daily | 112% | [3] |
| 50 mg/kg | p.o. once daily | Efficacy plateau observed | [3] |
Experimental Protocols
Standard Cell Viability Assay for this compound Dose-Response Curve Generation
-
Cell Seeding:
-
Culture cells to 70-80% confluency.[5]
-
Harvest cells using standard trypsinization methods.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute the cell suspension to the optimized seeding density in complete growth medium.
-
Seed the cells into the inner wells of a 96-well plate. Add sterile PBS to the perimeter wells to minimize edge effects.[4]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" control (medium only for background subtraction).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment (e.g., using Resazurin):
-
Prepare a working solution of resazurin in PBS.
-
Add the resazurin solution to each well and incubate for 2-4 hours, or until a sufficient color change is observed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence (no-cell control) from all other values.
-
Normalize the data by expressing the results as a percentage of the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. marinbio.com [marinbio.com]
- 8. Dose–response relationship - Wikipedia [en.wikipedia.org]
SHR2415 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the in vivo delivery of SHR2415, a potent and selective ERK1/2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective, orally active small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[3] By inhibiting ERK1/2, this compound blocks downstream signaling, leading to reduced tumor growth.
Q2: What is the recommended route of administration for this compound in vivo?
A2: this compound is orally active and has demonstrated robust in vivo efficacy in a mouse Colo205 xenograft model when administered orally (p.o.).[1][3] Intravenous (i.v.) administration has also been used to assess its pharmacokinetic profile.[1] The choice of administration route will depend on the specific experimental design.
Q3: What are some suggested formulations for in vivo delivery of this compound?
A3: this compound is a poorly soluble compound, requiring a suitable vehicle for in vivo administration. Several formulations have been reported to achieve a clear solution for oral or intravenous delivery.[1] For detailed formulation protocols, please refer to the "Experimental Protocols" section below.
Q4: How can I assess if this compound is reaching its target and is active in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation status of downstream substrates of ERK1/2, such as p90 ribosomal S6 kinase (RSK). A reduction in phosphorylated RSK (p-RSK) in tumor tissue or peripheral blood mononuclear cells (PBMCs) after this compound administration indicates target engagement.[4][5][6] For a detailed protocol, see the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Formulation and Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation. | - Incorrect solvent ratio.- Low temperature.- Compound instability in the vehicle. | - Ensure accurate measurement of all solvent components.- Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare fresh formulation before each use.- Consider alternative formulations provided in the "Experimental Protocols" section. |
| Inconsistent drug exposure between animals. | - Inhomogeneous suspension if the compound precipitates.- Improper administration technique. | - Ensure the formulation is a clear solution before administration.- If using a suspension, ensure it is well-mixed before each animal is dosed.- Review and refine administration techniques (oral gavage or i.v. injection). |
Oral Gavage Administration Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Animal distress or injury during oral gavage. | - Improper restraint.- Incorrect gavage needle size or placement.- Esophageal or tracheal trauma. | - Use proper and firm restraint techniques to immobilize the head and straighten the esophagus.[7][8]- Select the appropriate gavage needle size based on the animal's weight.[8]- Measure the correct insertion length from the corner of the mouth to the last rib to avoid stomach perforation.[7]- Insert the needle along the side of the mouth to avoid the trachea and advance gently.[8][9]- If resistance is met, do not force the needle.[7][8] |
| Aspiration of the compound. | - Accidental administration into the trachea. | - If fluid bubbles from the nose, stop immediately.[9]- Ensure the animal is breathing normally before and during administration.[8] |
Intravenous Injection Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty locating or injecting into the tail vein. | - Vasoconstriction of the tail veins. | - Warm the animal using a heat lamp or by placing the tail in warm water (30-35°C) to induce vasodilation.[10][11] |
| Swelling or "bleb" formation at the injection site. | - Perivascular injection (the needle has gone through or is outside the vein). | - Stop the injection immediately.[12]- Withdraw the needle and apply gentle pressure to the site.- Attempt the injection in a more proximal location on the tail. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 |
| ERK1 | 2.8 nM[1][2] |
| ERK2 | 5.9 nM[1][2] |
| Colo205 cells | 44.6 nM[1][2] |
Table 2: Suggested In Vivo Formulation Protocols for this compound
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear solution of this compound for oral or intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure (based on Protocol 1 in Table 2):
-
Weigh the required amount of this compound powder.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and mix.
-
Add Saline to bring the formulation to the final volume (45%) and mix until a clear solution is obtained.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Prepare the formulation fresh before each use.
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
Objective: To determine the effect of this compound on the phosphorylation of the ERK1/2 downstream target, RSK, in tumor tissue.
Materials:
-
Tumor tissue from vehicle- and this compound-treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RSK (Ser380), anti-total RSK, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Excise tumors from treated and control animals at the desired time point after the final dose.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RSK, total RSK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-RSK signal to the total RSK and loading control signals. A decrease in the p-RSK/total RSK ratio in the this compound-treated group compared to the vehicle group indicates target engagement.
Visualizations
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. instechlabs.com [instechlabs.com]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Intravenous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Optimizing In Vitro Experiments with SHR2415 and Minimizing DMSO-Associated Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the ERK1/2 inhibitor, SHR2415, in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges, with a specific focus on mitigating the potential confounding effects of Dimethyl Sulfoxide (DMSO), a common solvent for hydrophobic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO for dissolving this compound in vitro?
A1: While the ideal concentration can be cell-line dependent, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxic effects.[1] However, for sensitive cell lines, including primary cells, it is advisable to maintain the final DMSO concentration at or below 0.1%.[1][2] A preliminary DMSO dose-response experiment is always recommended to determine the maximal tolerated concentration for your specific cell line.
Q2: I am observing decreased cell viability in my vehicle control group. What could be the cause?
A2: Decreased cell viability in your vehicle control (cells treated with the same concentration of DMSO as your experimental groups) is a strong indicator of DMSO toxicity. The concentration of DMSO may be too high for your specific cell type. Other factors to consider include the duration of exposure, as prolonged exposure to even low levels of DMSO can be detrimental, and the overall health and density of your cells at the time of treatment.[3][4]
Q3: How can I prepare a high-concentration stock of this compound in DMSO while minimizing the final DMSO concentration in my assay?
A3: To minimize the final DMSO concentration, you should prepare the highest possible stock concentration of this compound in 100% DMSO that remains fully solubilized. This allows for a larger dilution factor when preparing your final working concentrations. For instance, preparing a 10 mM stock solution in 100% DMSO will result in a final DMSO concentration of 0.1% when diluted to a 10 µM working concentration in your cell culture medium. Always add the DMSO stock solution to the medium and mix well before adding to the cells.
Q4: Are there any alternatives to DMSO for solubilizing this compound for in vitro use?
A4: While DMSO is a common solvent for hydrophobic compounds, other options may be available depending on the specific properties of this compound. These can include ethanol, or specialized formulations containing surfactants or cyclodextrins. However, each of these alternatives will also have its own potential for cellular toxicity and must be tested in a similar manner to DMSO with appropriate vehicle controls. For this compound, in vivo formulations have utilized co-solvents like PEG300, Tween-80, and SBE-β-CD, suggesting potential for developing in vitro formulations with reduced DMSO.[5]
Troubleshooting Guide
Issue: Unexpectedly high levels of apoptosis or cell death across all treatment groups, including the vehicle control.
-
Possible Cause: The final DMSO concentration is likely exceeding the tolerance level of the cell line.
-
Troubleshooting Steps:
-
Review DMSO Concentration: Double-check your calculations for the final DMSO concentration in the culture medium.
-
Perform a DMSO Dose-Response: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the IC50 of DMSO for your specific cell line and exposure time.
-
Optimize Stock Solution: If possible, increase the concentration of your this compound stock in 100% DMSO to allow for a higher dilution factor.
-
Reduce Exposure Time: Consider reducing the incubation time of the cells with the compound and DMSO.
-
Issue: this compound precipitates out of solution when added to the cell culture medium.
-
Possible Cause: The aqueous environment of the cell culture medium is causing the hydrophobic compound to come out of solution.
-
Troubleshooting Steps:
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed medium.
-
Vortex Gently: Immediately after adding the stock solution to the medium, vortex or pipette gently to ensure rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the stock solution before dilution may help.[5]
-
Alternative Solvents: If all else fails, consider exploring alternative, less volatile solvents or co-solvent systems.
-
Quantitative Data Summary
The following table summarizes the cytotoxic effects of DMSO on various cell lines as reported in the literature. This information should be used as a general guideline, and it is imperative to determine the specific tolerance of your experimental system.
| Cell Line/Type | DMSO Concentration | Observed Effect | Reference |
| Various Mammalian Cells | 0.1% - 0.5% | Generally well-tolerated with no cytotoxic effects. | [2] |
| HeLa, A375 | > 0.1% | Can affect gene expression. | [2] |
| Human Fibroblast-like Synoviocytes | > 0.1% | Significant toxicity observed. | [4] |
| Human Fibroblast-like Synoviocytes | 0.5% | Approximately 25% cell death after 24 hours. | [4] |
| Retinal Ganglion Cells (RGC-5) | 1% | Significant decrease in cell viability. | |
| Retinal Ganglion Cells (RGC-5) | 2.14% | IC50 value. | [6] |
| Human Leukemic T-cells & Monocytes | Dose and time-dependent | Cytotoxic effects observed. | |
| Apical Papilla Cells | 5% and 10% | Cytotoxic. | [7] |
| General Cell Lines | > 1% | Toxic effects reported. | [2] |
| General Cell Lines | 5% | Can dissolve cell membranes. | [1] |
| General Cell Lines | > 10% | Induces apoptosis and membrane pore formation. |
Experimental Protocols
Protocol: Determining the Maximum Tolerated DMSO Concentration for a Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 5% (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, 1, 2.5, 5%). Also, prepare a "medium only" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. Plot the results to determine the highest concentration of DMSO that does not significantly impact cell viability.
Protocol: In Vitro Cell Viability Assay with this compound
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% sterile DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium. Critically, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Assessment of Cell Viability: Perform a cell viability assay.
-
Data Analysis: Normalize the results to the vehicle control to account for any effects of the DMSO solvent.
Visualizations
Caption: Hypothetical signaling pathway of this compound, an ERK1/2 inhibitor.
Caption: Troubleshooting workflow for DMSO-induced toxicity in vitro.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of SHR2415
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and use of SHR2415, a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For optimal stability, this compound should be stored as a solid at -20°C. When prepared as a stock solution in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes to minimize freeze-thaw cycles.
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation due to moisture absorption by the solvent, ensure that the storage vials are tightly sealed.
Q3: How should I prepare a stock solution of this compound?
It is common practice to prepare a stock solution at a concentration of 10x or 100x the final working concentration, depending on the solubility of the compound. For this compound, dissolve the solid compound in a high-purity solvent like DMSO. Gentle warming and sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles before use.
Q4: What is the known mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of ERK1 and ERK2, which are key kinases in the RAS-RAF-MEK-ERK signaling pathway.[2][3] By inhibiting ERK1/2, this compound can block downstream signaling events that are critical for cell proliferation, differentiation, and survival, making it a valuable tool for cancer research.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed in Cellular Assays
It is not uncommon to observe a discrepancy between the in vitro potency of a small molecule inhibitor and its activity in a cellular environment. If this compound is not exhibiting the expected inhibitory effect in your cell-based assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | Assess the physicochemical properties of this compound, such as lipophilicity and molecular size, which can influence its ability to cross the cell membrane. | Understanding the permeability of this compound will help in interpreting cellular assay results. |
| Compound Instability in Culture Medium | Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. | This will determine if the compound is degrading before it can exert its effect. |
| High ATP Concentration in Cells | Be aware that in vitro kinase assays are often performed at lower ATP concentrations than what is found in a cellular environment. An inhibitor that is potent in a low-ATP in vitro assay may be less effective in the high-ATP environment of the cell. | This can explain a rightward shift in the IC50 value in cellular assays compared to biochemical assays. |
| Off-Target Effects | In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets. | Consider using orthogonal assays or profiling against a kinase panel to identify potential off-target activities. |
Issue 2: High Variability in Experimental Replicates
High variability between replicate wells can obscure the true effect of this compound in your experiments. The following table outlines common causes and solutions to improve the consistency of your results.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pipetting Inaccuracy | Ensure that pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation. | Reduced variability between replicate wells and more reliable data. |
| Incomplete Reagent Mixing | Gently vortex or triturate each component before adding it to the master mix. Ensure the final reaction mixture is homogenous before dispensing it into the wells. | Consistent and reproducible results across all wells. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper plate sealing and incubation conditions. | Minimized impact of environmental factors on your assay results. |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells. | Uniform reaction times across all samples, leading to more consistent data. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube or sonicate the solution in a water bath to ensure complete dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours if necessary.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
References
Overcoming poor cell penetration of SHR2415
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SHR2415. This resource provides troubleshooting guides and answers to frequently asked questions to help you address challenges you may encounter during your experiments, particularly those related to achieving optimal cellular activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, selective, and orally active inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] As key components of the MAPK/ERK signaling pathway, ERK1/2 are crucial mediators of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers. This compound exerts its effect by inhibiting the phosphorylation of downstream ERK1/2 substrates.
Q2: What are the key physicochemical and potency characteristics of this compound?
Below is a summary of the reported properties and in vitro potency of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂ClN₇O₂ | [4] |
| Molecular Weight | 463.92 g/mol | [4] |
| ERK1 IC₅₀ | 2.8 nM | [1][2] |
| ERK2 IC₅₀ | 5.9 nM | [1][2] |
| Colo205 Cell IC₅₀ | 44.6 nM | [1][2] |
Troubleshooting Guide: Discrepancy Between Biochemical Potency and Cellular Activity
A common challenge in drug discovery is observing high potency in biochemical assays (against isolated enzymes) but lower-than-expected activity in cell-based assays. While this compound has demonstrated robust cellular and in vivo efficacy, this guide is designed to help you troubleshoot potential issues in your specific experimental setup.[3]
Issue: My this compound shows high potency against purified ERK1/2, but I'm seeing weak inhibition of ERK signaling in my cell-based assay.
This discrepancy can arise from a variety of factors, not always limited to poor cell membrane penetration.[5][6][7] The following sections will guide you through a systematic approach to identify the root cause.
Step 1: Verify Target Engagement in Cells
Before investigating cell permeability, it's crucial to confirm that this compound is interacting with its intended target, ERK1/2, within the cellular environment.
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that a ligand binding to its target protein increases the protein's thermal stability.[8] A shift in the melting temperature (Tm) of ERK1/2 in the presence of this compound provides direct evidence of target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
If CETSA confirms target engagement, but you still observe a weak downstream signaling effect (e.g., no change in p-RSK levels), the issue may lie with the specific downstream assay. If CETSA shows no or a very weak thermal shift, proceed to the next steps to investigate potential permeability or efflux issues.
Step 2: Assess Cell Permeability
If target engagement is not confirmed, the next logical step is to directly measure the ability of this compound to cross a membrane.
Recommended Experiments: Permeability Assays
Two standard assays to measure permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[9][10][11] It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13] It provides a more comprehensive assessment as it accounts for both passive diffusion and active transport processes.[13]
| Assay | Principle | What it Measures |
| PAMPA | Diffusion across a lipid-coated artificial membrane | Passive permeability |
| Caco-2 | Transport across a monolayer of human intestinal cells | Passive permeability and active transport (including efflux) |
A low apparent permeability coefficient (Papp) in these assays would suggest that poor cell penetration is a contributing factor to the observed low cellular activity.
Step 3: Investigate Active Efflux
Cells express transporter proteins, such as P-glycoprotein (P-gp), that can actively pump compounds out of the cell, thereby reducing the intracellular concentration available to engage the target.[12]
Recommended Experiment: Bidirectional Caco-2 Assay
By measuring the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux.[12] This experiment can be further refined by including known efflux pump inhibitors.
Caption: A decision tree for troubleshooting low cellular activity.
Step 4: Strategies to Enhance Cellular Uptake
If you have confirmed that poor permeability is the issue and it is not primarily due to active efflux, several strategies can be employed to improve the cellular uptake of this compound in your experiments.
-
Formulation Approaches: For in vitro experiments, ensuring the compound is fully solubilized is critical. Using a co-solvent like DMSO is common, but the final concentration should typically be kept below 1% to avoid cell toxicity.[14]
-
Chemical Modification (Prodrugs): A more advanced strategy involves modifying the parent molecule to create a more permeable prodrug. This involves masking polar functional groups with moieties that are cleaved once inside the cell to release the active compound.[14][15]
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK)
This protocol is to assess the inhibition of ERK1/2 phosphorylation by this compound.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells (if required for your cell line) to reduce basal p-ERK levels before treating with a dose range of this compound for your desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Detection: Visualize bands using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total ERK1/2.[18][19]
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of this compound.
-
Prepare Solutions: Dissolve this compound in a buffer of 1X PBS with 5% DMSO to a final concentration of 1-10 µM.[20] Prepare the acceptor buffer (1X PBS with 5% DMSO).
-
Prepare Membrane Plate: Gently apply 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate.[11][20]
-
Load Sample Plates: Add the this compound solution to the donor plate wells and the acceptor buffer to the acceptor plate wells.[11]
-
Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 10-20 hours).[11]
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) based on the rate of compound appearance in the acceptor well.
Disclaimer: This information is intended for research use only. The protocols provided are for guidance and should be optimized for your specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|COA [dcchemicals.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
Validation & Comparative
A Head-to-Head Comparison of SHR2415 with a New Generation of ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RAS/RAF/MEK/ERK signaling pathway, a cornerstone of cellular growth and proliferation, is frequently dysregulated in a multitude of cancers. This has made it a fertile ground for targeted therapeutic development. While inhibitors targeting upstream components like BRAF and MEK have seen clinical success, acquired resistance, often driven by the reactivation of ERK signaling, remains a significant hurdle. This has propelled the development of direct ERK1/2 inhibitors as a promising strategy to overcome this resistance and provide a new line of attack against MAPK-driven tumors.
This guide provides a detailed, head-to-head comparison of SHR2415, a novel ERK1/2 inhibitor, with other key ERK inhibitors currently in clinical development: ulixertinib (BVD-523), ravoxertinib (GDC-0994), LTT462, and temuterkib (LY3214996). We present a comprehensive analysis of their performance based on available preclinical and clinical data, with a focus on potency, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for the key assays are also provided to aid in the interpretation and replication of these findings.
The ERK Signaling Pathway: A Critical Node in Cancer Progression
The ERK signaling cascade is the final common pathway for a multitude of oncogenic signals originating from receptor tyrosine kinases (RTKs), RAS, and RAF. Activated ERK1/2 phosphorylates a wide array of cytoplasmic and nuclear substrates, leading to changes in gene expression that promote cell proliferation, survival, and differentiation.
Figure 1: Simplified diagram of the ERK signaling pathway.
Performance Comparison of ERK Inhibitors
The following tables summarize the available quantitative data for this compound and its key competitors, providing a clear comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.
Table 1: In Vitro Potency of ERK Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound | ERK1 | 2.8[1][2] | Colo205 | 44.6[1][2][3] |
| ERK2 | 5.9[1][2] | |||
| Ulixertinib (BVD-523) | ERK1 | 0.3 (Ki) | A375 | 180[4] |
| ERK2 | <0.3[4][5] | |||
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 - 6.1[2][6][7][8] | A549, HCC827, HCC4006 | Decreased Viability[2][6] |
| ERK2 | 0.3 - 3.1[2][6][7][8] | A375 | 86 (pERK), 140 (pRSK)[8] | |
| Temuterkib (LY3214996) | ERK1 | 5[9][10][11] | BRAF/RAS mutant cells | Potent Inhibition of p-RSK1[9][10] |
| ERK2 | 5[9][10][11] | |||
| LTT462 | ERK1/2 | N/A | MAPK activated cancer cells | Preclinical activity demonstrated[12][13] |
Table 2: Preclinical Pharmacokinetic Profiles of ERK Inhibitors
| Inhibitor | Species | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| This compound | Mouse | p.o. | 2460 (AUC) | N/A | N/A | N/A |
| Rat | p.o. | 726 (AUC) | N/A | N/A | N/A | |
| Dog | p.o. | 3271 (AUC) | N/A | N/A | N/A | |
| Ulixertinib (BVD-523) | Mouse | p.o. | 7768 | 0.5 | 2.06 | 92[14] |
| Rat | p.o. | N/A | 0.5-0.75 | 1.0-2.5 | >92[15] | |
| Dog | p.o. | N/A | 2 | 1.0-2.5 | 34[15] | |
| Temuterkib (LY3214996) | Dog | p.o. | 23800 (AUC) | N/A | N/A | 75.4[9] |
| Ravoxertinib (GDC-0994) | Mouse | p.o. | N/A | N/A | N/A | Orally active[7] |
| LTT462 | N/A | N/A | N/A | N/A | N/A | N/A |
Table 3: Summary of Clinical Trial Data for ERK Inhibitors
| Inhibitor | Phase | Key Findings | Common Adverse Events |
| Ulixertinib (BVD-523) | Phase I | RP2D: 600 mg BID. Partial responses in 14% of evaluable patients with NRAS-, BRAF V600-, and non-V600 BRAF-mutant solid tumors.[3][16] | Diarrhea (48%), fatigue (42%), nausea (41%), dermatitis acneiform (31%)[3][16] |
| Ravoxertinib (GDC-0994) | Phase I | Investigated in patients with locally advanced or metastatic solid tumors. | N/A |
| LTT462 | Phase I | MTD: 400 mg QD and 150 mg BID. Limited clinical activity as a single agent (best response was stable disease).[12][13] | Diarrhea (38%), nausea (34%), retinopathy (6% Grade 3/4)[12][13] |
| Temuterkib (LY3214996) | Phase I/II | Investigated in multiple trials for various cancers, including in combination with other agents.[17] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the key assays used in the evaluation of ERK inhibitors.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of a compound against the purified ERK1 and ERK2 enzymes.
Figure 2: Workflow for a typical in vitro kinase assay.
Protocol Outline:
-
Reagent Preparation: A reaction buffer containing Tris-HCl, MgCl2, and DTT is prepared. Purified active ERK1 or ERK2 enzyme and a suitable substrate (e.g., myelin basic protein or a specific peptide) are diluted in the assay buffer.
-
Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Assay Plate Setup: The enzyme, substrate, and inhibitor dilutions are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as the incorporation of radiolabeled phosphate from [γ-³²P]ATP, or by using phosphorylation-specific antibodies in an ELISA or fluorescence-based format.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to prevent the growth of cancer cell lines that are dependent on the ERK signaling pathway.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., Colo205, A375) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ERK inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods:
-
MTS/MTT Assay: A tetrazolium salt is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Direct Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of an ERK inhibitor in a living organism, typically in immunocompromised mice bearing human tumor xenografts.
Figure 3: General workflow for an in vivo xenograft study.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5-10 million cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups, including a vehicle control group.
-
Drug Administration: The ERK inhibitor is administered to the treatment groups according to a predetermined schedule (e.g., once or twice daily) and route (e.g., oral gavage).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), which is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound emerges as a highly potent and selective ERK1/2 inhibitor with a promising preclinical profile. The available data suggests it has the potential for robust anti-tumor efficacy in cancers with MAPK pathway alterations. A direct comparison with other clinical-stage ERK inhibitors highlights the competitive landscape in this therapeutic area. While ulixertinib has the most mature clinical dataset, this compound's preclinical data, particularly its in vivo efficacy, suggests it is a strong contender. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound and its position relative to other ERK inhibitors in the treatment of cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these important targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. temuterkib - My Cancer Genome [mycancergenome.org]
Validating the On-Target Efficacy of SHR2415 in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SHR2415's on-target activity in cells against other prominent ERK1/2 inhibitors. The information is supported by experimental data and includes detailed methodologies for key validation assays.
This compound is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), crucial nodes in the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, making ERK1/2 compelling targets for cancer therapy. This guide outlines the validation of this compound's on-target activity in cellular contexts and compares its performance with other well-characterized ERK1/2 inhibitors such as Ravoxertinib (GDC-0994), Ulixertinib (BVD-523), and Temuterkib (LY3214996).
Comparative Analysis of ERK1/2 Inhibitors
The on-target activity of this compound and its counterparts is typically assessed through a combination of biochemical and cellular assays. Biochemical assays determine the direct inhibitory effect on the purified ERK1/2 enzymes, while cellular assays confirm this activity within a biological system, often by measuring the inhibition of downstream signaling events and cellular proliferation.
Biochemical Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) of various inhibitors against purified ERK1 and ERK2 enzymes. Lower IC50 values indicate greater potency.
| Compound | ERK1 IC50 (nM) | ERK2 IC50 (nM) |
| This compound | 2.8 [2] | 5.9 [2] |
| Ravoxertinib (GDC-0994) | 1.1[3] | 0.3[3] |
| Ulixertinib (BVD-523) | <0.3 | <0.3[4] |
| Temuterkib (LY3214996) | 5[4] | 5[4] |
| SCH772984 | 4[4] | 1[4] |
Cellular Activity
Validating on-target activity in a cellular context is critical. This is often achieved by assessing the inhibition of cancer cell line proliferation and the phosphorylation of downstream ERK1/2 substrates, such as ribosomal S6 kinase (RSK).
| Compound | Cell Line | Cellular Assay | IC50 (nM) |
| This compound | Colo205 | Proliferation | 44.6[2] |
| This compound | Colo205 | pRSK/tRSK | 223.6[1] |
| Ravoxertinib (GDC-0994) | A375 (BRAF V600E) | pRSK | 140[3] |
| Ulixertinib (BVD-523) | A375 (BRAF V600E) | pRSK | - |
| Temuterkib (LY3214996) | Multiple BRAF & RAS mutant lines | pRSK | Potent inhibition[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate on-target activity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays used to validate the on-target activity of this compound in cells.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cell lines (e.g., Colo205) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other ERK1/2 inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Measurement: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance of the formazan product is then measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) is calculated using non-linear regression analysis.
Western Blot for Phospho-RSK (pRSK)
This technique is used to detect the phosphorylation status of RSK, a direct downstream substrate of ERK1/2, providing a specific readout of ERK1/2 kinase activity within the cell.
-
Cell Culture and Treatment: Cells are seeded in larger format plates (e.g., 6-well plates) and treated with this compound or other inhibitors for a shorter duration (e.g., 1-2 hours) to observe acute effects on signaling.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated RSK (pRSK) and total RSK (tRSK). A loading control antibody (e.g., GAPDH or β-actin) is also used to confirm equal protein loading.
-
Detection: The membrane is washed and incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured using a digital imaging system.
-
Densitometry Analysis: The band intensities for pRSK and tRSK are quantified, and the ratio of pRSK to tRSK is calculated to determine the extent of inhibition of ERK1/2 signaling.
References
Unveiling the Selectivity of SHR2415: A Comparative Analysis for Researchers
For Immediate Publication
This guide offers a detailed comparison of the kinase inhibitor SHR2415, focusing on its cross-reactivity with other kinases. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of this compound's performance, supported by available experimental data, to aid in its evaluation as a research tool and potential therapeutic agent.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] These kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a central cascade that regulates numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 highly attractive targets for therapeutic intervention. This compound has demonstrated significant potency in both biochemical and cellular assays.[1]
Kinase Selectivity Profile of this compound
A critical attribute of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a lack of specific efficacy. Based on available data, this compound exhibits high selectivity for its primary targets, ERK1 and ERK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a limited panel of kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ERK1 | Fold Selectivity vs. ERK2 |
| ERK1 | 2.75 | 1 | ~2.2 |
| ERK2 | 5.93 | ~0.5 | 1 |
| CDK2 | 99.4 | ~36 | ~17 |
| GSK3β | 64.3 | ~23 | ~11 |
Data sourced from: Discovery of this compound, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor.[1]
As indicated in the table, this compound is significantly more potent against ERK1 and ERK2 compared to Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK3β), demonstrating a favorable initial selectivity profile.[1] However, a comprehensive kinome-wide scan to fully elucidate its cross-reactivity against a broader range of kinases is not publicly available at this time. Such data is crucial for a complete understanding of its off-target effects and potential polypharmacology.
The RAS-RAF-MEK-ERK Signaling Pathway
This compound targets the terminal kinases in the RAS-RAF-MEK-ERK pathway. Understanding this cascade is essential for contextualizing the inhibitor's mechanism of action.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The determination of kinase inhibition, such as the IC50 values for this compound, is typically performed using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ platform.
Materials:
-
Purified recombinant kinase (e.g., ERK1, ERK2)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for ERK)
-
This compound or other test inhibitors
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque for luminescence)
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To the wells of a multi-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the purified kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.
-
Incubate at room temperature for 30 to 60 minutes to allow the new ATP to be converted into a luminescent signal by the luciferase in the reagent.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of ERK1 and ERK2 with a promising initial selectivity profile against a limited number of other kinases. Its targeted action on a key oncogenic pathway makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. However, to fully characterize its safety and efficacy profile, a comprehensive assessment of its cross-reactivity against a broad panel of human kinases is essential. The provided experimental protocol for in vitro kinase inhibition assays offers a standardized method for researchers to independently verify and expand upon the existing selectivity data for this compound and other kinase inhibitors.
References
A Comparative Analysis of SHR2415 Activity in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Models for Evaluating the Efficacy of the ERK1/2 Inhibitor, SHR2415.
The transition from traditional two-dimensional (2D) cell culture to more physiologically relevant three-dimensional (3D) models represents a critical advancement in preclinical drug discovery. This guide provides a comprehensive comparison of the activity of this compound, a potent and selective ERK1/2 inhibitor, in both 2D monolayer and 3D spheroid cell culture models. By examining the available, albeit limited, comparative data for similar ERK pathway inhibitors, this document aims to highlight the differential responses observed in these systems and provide detailed experimental protocols to aid in the design of future studies.
Executive Summary
This compound is a highly selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[1][2] While direct comparative studies of this compound in 2D versus 3D models are not yet published, research on other MAPK pathway inhibitors consistently demonstrates that 3D culture models, such as spheroids, often exhibit increased resistance to therapeutic agents compared to their 2D counterparts. This guide synthesizes the expected differences in this compound efficacy based on the behavior of similar inhibitors and provides a framework for conducting such comparative experiments.
Data Presentation: A Comparative Overview
Although specific quantitative data for this compound in a direct 2D vs. 3D comparison is not publicly available, the following table illustrates the typical disparities observed for MAPK/ERK pathway inhibitors. These hypothetical values are based on published findings for similar compounds and serve as a guide for expected outcomes.
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Rationale for Difference |
| IC50 (this compound) | Lower (e.g., 50-100 nM) | Higher (e.g., 200-500 nM) | Limited drug penetration into the spheroid core, altered cell-cell and cell-matrix interactions, and the presence of quiescent cells in 3D models contribute to reduced sensitivity. |
| Cell Proliferation | High, uniform growth | Slower, gradient of proliferation (proliferative rim, quiescent core) | Nutrient and oxygen gradients within spheroids lead to heterogeneous cell populations with varying proliferative states. |
| Apoptosis Induction | Readily induced at lower concentrations | Requires higher concentrations; apoptosis may be localized to the spheroid periphery | The 3D architecture can confer resistance to apoptosis through various mechanisms, including altered signaling and reduced drug access. |
| p-ERK Inhibition | Potent and uniform inhibition | Inhibition may be less complete, especially in the spheroid core | Drug diffusion barriers can limit the effective concentration of this compound reaching all cells within the spheroid. |
Mandatory Visualization
To contextualize the action of this compound and the experimental approach for its evaluation, the following diagrams are provided.
Figure 1: this compound inhibits the RAS-RAF-MEK-ERK signaling pathway.
Figure 2: Experimental workflow for comparing this compound in 2D and 3D models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of comparative studies. The following protocols provide a framework for assessing the activity of this compound in both 2D and 3D cell culture models.
2D Monolayer Cell Culture
-
Cell Seeding: Plate cancer cells (e.g., Colo205) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the this compound solutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3D Spheroid Cell Culture
-
Spheroid Formation: Seed cancer cells in a 96-well ultra-low attachment round-bottom plate at a density of 1,000-5,000 cells per well in complete growth medium. Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. Incubate for 48-72 hours at 37°C and 5% CO₂ to allow for spheroid formation.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Carefully remove 50 µL of medium from each well and add 50 µL of the this compound solutions or vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
Spheroid Viability Assay (CellTiter-Glo® 3D):
-
Allow the CellTiter-Glo® 3D reagent to equilibrate to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK) Analysis
-
Sample Preparation:
-
2D Cultures: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
3D Spheroids: Collect spheroids, wash with ice-cold PBS, and lyse using RIPA buffer with mechanical disruption (e.g., sonication or passage through a fine-gauge needle).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[4]
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Conclusion
The use of 3D cell culture models is becoming increasingly important for more accurately predicting the in vivo efficacy of anti-cancer agents. While direct comparative data for this compound is not yet available, the established differences in drug sensitivity for other MAPK pathway inhibitors between 2D and 3D models underscore the necessity of utilizing both systems for a comprehensive preclinical evaluation. The experimental protocols provided in this guide offer a robust framework for conducting these critical comparative studies, which will ultimately contribute to a more informed and successful drug development process.
References
A Comparative Guide to the Validation of SHR2415-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating apoptosis induced by the selective ERK1/2 inhibitor, SHR2415. Due to the limited availability of public data on this compound-specific apoptosis studies, this document leverages experimental data and protocols from a comparable ERK1/2 inhibitor, BVD-523 (ulixertinib), to illustrate the validation process. This approach offers a robust template for designing and interpreting experiments aimed at confirming the pro-apoptotic activity of this compound.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are critical nodes in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which plays a central role in cell proliferation, survival, and differentiation.[1][2] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis.[3][4] By inhibiting ERK1/2, this compound is designed to disrupt this signaling cascade, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Comparative Analysis: this compound vs. BVD-523 (Ulixertinib)
Both this compound and BVD-523 are potent and selective inhibitors of ERK1/2. While this compound is a novel pyrrole-fused urea scaffold compound, BVD-523 is another well-characterized ERK1/2 inhibitor with published data on its apoptosis-inducing effects.[1][3][4] This makes BVD-523 an excellent surrogate for demonstrating the expected pro-apoptotic profile of this compound.
Data Presentation: Quantitative Comparison of ERK1/2 Inhibitor Activity
The following tables summarize the biochemical potency and cellular activity of this compound and the comparator, BVD-523.
Table 1: Biochemical Potency of ERK1/2 Inhibitors
| Target | Inhibitor | IC₅₀ (nM) |
| ERK1 | This compound | 2.8 |
| ERK2 | This compound | 5.9 |
| ERK2 | BVD-523 | <0.3 |
Source: this compound data from Li et al., 2022; BVD-523 data from Sullivan et al., 2018.[1][5]
Table 2: Cellular Activity of ERK1/2 Inhibitors
| Cell Line (Mutation) | Assay Type | Inhibitor | IC₅₀ (nM) |
| Colo205 (BRAF V600E) | Proliferation | This compound | 44.6 |
| A375 (BRAF V600E) | Proliferation | BVD-523 | 180 |
| UACC-62 (BRAF V600E) | Caspase-3/7 Activation | BVD-523 | >3-fold increase |
Source: this compound data from Li et al., 2022; BVD-523 data from Germann et al., 2017.[1][3]
Experimental Protocols for Apoptosis Validation
To validate that this compound induces apoptosis, a series of well-established cellular and biochemical assays should be performed. The following protocols are based on standard methodologies used for other ERK inhibitors like BVD-523.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Colo205, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][7][8]
Caspase Activity Assay (Caspase-Glo 3/7 Assay)
Objective: To measure the activation of key executioner caspases (caspase-3 and -7) in response to this compound.
Methodology:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for 24-48 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[9]
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensities to determine the relative changes in protein expression and cleavage.[10][11]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits ERK1/2, leading to decreased Bcl-2 activity and subsequent apoptosis.
Experimental Workflow for Apoptosis Validation
Caption: Workflow for validating this compound-induced apoptosis using multiple assays.
References
- 1. e-century.us [e-century.us]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
Assessing SHR2415 Efficacy in Patient-Derived Xenografts (PDX): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of SHR2415, a potent and selective ERK1/2 inhibitor, within the context of patient-derived xenograft (PDX) models. While specific quantitative data on this compound efficacy in PDX models is not extensively available in the public domain, this document aims to offer a valuable resource by summarizing available preclinical data, comparing it with alternative ERK inhibitors for which PDX data exists, and providing detailed experimental protocols relevant to conducting such studies.
Introduction to this compound and the MAPK Pathway
This compound is an orally active, small-molecule inhibitor targeting Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many cancers, making ERK1/2 compelling therapeutic targets.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus. The canonical pathway involves the sequential activation of RAS, RAF, MEK, and finally ERK. Once activated, ERK phosphorylates a multitude of downstream substrates, leading to the regulation of gene expression and cellular processes that can drive tumorigenesis.
Comparative analysis of SHR2415 in different cancer subtypes
For Researchers, Scientists, and Drug Development Professionals
SHR2415 is a potent and selective, orally active inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical downstream node in the RAS-RAF-MEK-ERK signaling pathway, the inhibition of ERK1/2 presents a promising therapeutic strategy in cancers characterized by aberrant MAPK pathway activation. This guide provides a comparative analysis of the preclinical data available for this compound in different cancer contexts and outlines key experimental methodologies.
Mechanism of Action
This compound targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2.[1][2] This pathway, when constitutively activated by upstream mutations in genes such as BRAF or RAS, plays a central role in promoting cell proliferation, survival, and differentiation in various cancers.[3] By inhibiting ERK1/2, this compound aims to block these pro-tumorigenic signals.
Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy: A Focus on Colorectal Cancer
To date, published preclinical data on this compound is primarily focused on its activity in a colorectal cancer model.
In Vitro Activity
This compound has demonstrated potent inhibition of ERK1 and ERK2 enzymes and has shown significant cellular potency in the Colo205 colorectal adenocarcinoma cell line.[1][2]
| Target | IC50 (nM) |
| ERK1 | 2.8 |
| ERK2 | 5.9 |
| Cell Line | IC50 (nM) |
| Colo205 | 44.6 |
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
In Vivo Xenograft Model: Colo205
In a preclinical in vivo study, this compound was evaluated in a Colo205 xenograft mouse model. The study compared the efficacy of this compound with BVD-523, another ERK inhibitor.
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | - |
| This compound | 25 | 112 |
| This compound | 50 | Efficacy Plateau |
| BVD-523 | 50 | 63 |
Table 2: In Vivo Efficacy of this compound in Colo205 Xenograft Model
The results indicated that this compound at a dose of 25 mg/kg achieved a higher tumor growth inhibition than BVD-523 at 50 mg/kg.
Comparative Analysis in Other Cancer Subtypes
Extensive searches for published preclinical or clinical data on the efficacy of this compound in other cancer subtypes, including melanoma, lung cancer, and pancreatic cancer, did not yield any specific results. The initial discovery paper on this compound mentioned plans for further preclinical studies in additional cancer cell lines; however, the data from these studies do not appear to be publicly available at this time.[3] Therefore, a direct comparative analysis of this compound's performance across different cancer subtypes is not currently possible based on the available literature.
Experimental Protocols
Colo205 Xenograft Model
The following is a summary of the experimental protocol used to evaluate the in vivo efficacy of this compound in the Colo205 xenograft model, as described in the primary literature.
Caption: Workflow for the in vivo evaluation of this compound in a Colo205 xenograft model.
Methodology Details:
-
Cell Line: Human colorectal adenocarcinoma cell line, Colo205.
-
Animal Model: Female Balb/c nude mice.
-
Tumor Implantation: Subcutaneous injection of Colo205 cells into the flank of each mouse.
-
Treatment: Oral gavage administration of this compound (25 and 50 mg/kg), BVD-523 (50 mg/kg), or vehicle, once daily for a specified duration.
-
Efficacy Endpoint: Tumor volumes are measured regularly using calipers, and the percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Body weight is also monitored as an indicator of toxicity.
Conclusion
This compound is a potent ERK1/2 inhibitor with demonstrated preclinical efficacy in a colorectal cancer model, where it showed superior tumor growth inhibition compared to the alternative ERK inhibitor BVD-523. While its mechanism of action suggests potential applicability across a range of MAPK-driven cancers, there is currently a lack of publicly available data to support a comparative analysis in other cancer subtypes such as melanoma, lung cancer, or pancreatic cancer. Further research and publication of data from studies in diverse cancer models are necessary to fully elucidate the therapeutic potential of this compound across different oncological indications.
References
Comparative Guide to SHR2415: An Objective Analysis of a Novel ERK1/2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SHR2415, a potent and selective ERK1/2 inhibitor, with other established ERK inhibitors, ulixertinib (BVD-523) and ravoxertinib (GDC-0994). This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream nodes in this cascade, making them attractive targets for therapeutic intervention.[1][2] this compound has emerged as a novel, highly potent, and selective inhibitor of ERK1/2.[1][2] This guide will delve into the specifics of this compound-mediated inhibition of its downstream targets, drawing comparisons with ulixertinib and ravoxertinib to provide a clear perspective on its performance.
Quantitative Comparison of ERK1/2 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators, ulixertinib and ravoxertinib, highlighting their potency in biochemical and cellular assays.
Table 1: Biochemical Potency of ERK1/2 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | ERK1 | 2.8[1] |
| ERK2 | 5.9[1] | |
| Ulixertinib (BVD-523) | ERK1 | <0.3 |
| ERK2 | <0.3 | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 |
| ERK2 | 0.3 |
Table 2: Cellular Potency of ERK1/2 Inhibitors
| Compound | Cell Line | IC50 (nM) |
| This compound | Colo205 | 44.6[1] |
| Ulixertinib (BVD-523) | A375 | 180 |
| Colo205 | Not explicitly found | |
| Ravoxertinib (GDC-0994) | Not explicitly found | Not explicitly found |
Table 3: Inhibition of Downstream Target (pRSK)
| Compound | Assay | IC50 (nM) |
| This compound | pRSK/tRSK | 223.6[2] |
| Ulixertinib (BVD-523) | pRSK (A375 cells) | 140 |
| Ravoxertinib (GDC-0994) | p90RSK | 12 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Caption: A generalized workflow for Western blot analysis to assess downstream target inhibition.
References
In Vitro Benchmarking of SHR2415 Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of SHR2415, a novel ERK1/2 inhibitor, against current standard-of-care therapies for cancers driven by the MAPK pathway, specifically BRAF-mutant melanoma and KRAS-mutant colorectal cancer. The data presented is collated from various preclinical studies to offer a comparative overview of the potency of these agents in relevant cancer cell lines.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a downstream node in the RAS-RAF-MEK-ERK signaling cascade, ERK1/2 are critical for cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a key driver in many cancers. By directly targeting ERK1/2, this compound offers a potential therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors like BRAF and MEK inhibitors.
Signaling Pathway of this compound Inhibition
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound and other MAPK pathway inhibitors.
The ERK1/2 Inhibitor SHR2415: A Promising Strategy to Overcome MEK Inhibitor Resistance in Cancer
For Immediate Release
A deep dive into the preclinical rationale and comparative landscape for SHR2415 in overcoming resistance to MEK inhibitors, a significant challenge in targeted cancer therapy. This guide synthesizes available data on ERK inhibition as a resistance-breaking strategy and compares it with other emerging therapeutic combinations.
Resistance to MEK inhibitors remains a critical hurdle in the treatment of various cancers, particularly those driven by mutations in the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway. While MEK inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of acquired resistance. A key mechanism of this resistance is the reactivation of the MAPK pathway downstream of MEK, leading to the renewed phosphorylation of ERK1 and ERK2 (ERK1/2), the ultimate effectors of this pathway.
This guide explores the potential of this compound, a potent and selective ERK1/2 inhibitor, to overcome MEK inhibitor resistance. While direct preclinical studies on this compound in MEK-resistant models are not yet extensively published, a strong body of evidence for other selective ERK1/2 inhibitors provides a compelling rationale for its potential efficacy. This document will present a comparative analysis of ERK inhibition versus other therapeutic strategies aimed at circumventing MEK inhibitor resistance, supported by experimental data and detailed protocols.
The Rationale for Targeting ERK in MEK-Resistant Tumors
The MAPK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway. MEK inhibitors block the phosphorylation and activation of ERK1/2 by MEK1/2. However, cancer cells can develop resistance by acquiring secondary mutations or activating bypass pathways that restore ERK signaling.
Directly inhibiting ERK1/2, the final kinase in this cascade, offers a logical approach to overcome resistance mechanisms that reactivate the pathway upstream of ERK.[1] By targeting the ultimate downstream effector, ERK inhibitors can effectively shut down the signaling output, regardless of the specific mechanism of MEK inhibitor resistance.
Preclinical Evidence for ERK Inhibition in Overcoming MEK Inhibitor Resistance
While specific data for this compound is emerging, studies with other selective ERK1/2 inhibitors, such as VX-11e and SCH772984, have demonstrated the viability of this strategy.
In Vitro Studies
In BRAF-mutant melanoma cell lines with acquired resistance to the MEK inhibitor trametinib, treatment with the ERK inhibitor VX-11e has been shown to inhibit cell proliferation and induce cell cycle arrest.[2] Western blot analysis in these resistant cells demonstrates that while MEK inhibition is ineffective at reducing phosphorylated ERK (p-ERK), subsequent treatment with an ERK inhibitor effectively abrogates p-ERK levels and the phosphorylation of its downstream target, RSK.[2]
Comparative Performance of this compound
This compound has demonstrated high potency in inhibiting ERK1 and ERK2, with IC50 values of 2.8 nM and 5.9 nM, respectively. In cellular assays using the Colo205 cancer cell line, this compound exhibited a potent IC50 of 44.6 nM.[3]
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Reference |
| This compound | ERK1/ERK2 | ERK1: 2.8 nM, ERK2: 5.9 nM | 44.6 nM (Colo205) | [3] |
| VX-11e | ERK | Kᵢ < 2 nM | 48 nM (HT29) | [4] |
| SCH772984 | ERK1/ERK2 | ERK1: 4 nM, ERK2: 1 nM | Potent in multiple cell lines | [5] |
Comparison with Alternative Strategies to Overcome MEK Inhibitor Resistance
Several other combination therapies are being explored to combat MEK inhibitor resistance. The following table summarizes the preclinical rationale and evidence for these alternative approaches.
| Combination Strategy | Rationale | Preclinical Evidence | Reference |
| MEK Inhibitor + PI3K Inhibitor | The PI3K/AKT pathway is a frequently co-activated survival pathway. Dual blockade can prevent compensatory signaling. | Combined MEK and PI3K inhibition leads to enhanced tumor growth inhibition in KRAS-mutant cancer models.[6][7] | [6][7] |
| MEK Inhibitor + HDAC Inhibitor | HDAC inhibitors can epigenetically reprogram cancer cells, potentially resensitizing them to MEK inhibition by upregulating MAPK pathway negative regulators. | The combination of a MEK inhibitor (trametinib) and an HDAC inhibitor (panobinostat) showed increased apoptosis and decreased tumor growth in uveal melanoma models.[8][9] | [8][9] |
| MEK Inhibitor + SHP2 Inhibitor | SHP2 is a tyrosine phosphatase that acts upstream of RAS. Its inhibition can block the reactivation of the MAPK pathway in response to MEK inhibitors. | The combination of a MEK inhibitor and a SHP2 inhibitor (SHP099) demonstrated synergistic effects in suppressing tumor growth in various cancer models, including those with acquired resistance.[3][10][11][12] | [3][10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of inhibitors on cell proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the MEK inhibitor, ERK inhibitor (e.g., this compound), or the combination. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[13]
Western Blot Analysis for Pathway Inhibition
This technique is used to measure the levels of key proteins and their phosphorylation status to assess pathway activity.
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14][15][16][17]
In Vivo Xenograft Tumor Model
Animal models are used to evaluate the in vivo efficacy of the inhibitors.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, MEK inhibitor, this compound, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[18][19][20]
Visualizing the Science
Signaling Pathways and Experimental Workflows
Caption: The MAPK signaling pathway and points of inhibition.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibition enhances the in vivo efficacy of MEK inhibitor therapy in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
Comparative Analysis of SHR2415 Efficacy in A375 and SK-MEL-28 Melanoma Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the inhibitory effects of SHR2415 on the A375 and SK-MEL-28 melanoma cell lines. While specific IC50 values for this compound in these particular cell lines are not publicly available in the reviewed literature, this document outlines the established mechanism of action of this compound, a detailed experimental protocol for determining and comparing its IC50 values, and the relevant cellular signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of ERK1/2, key downstream kinases in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1] The MAPK pathway is frequently hyperactivated in melanoma due to mutations in genes such as BRAF and NRAS, leading to uncontrolled cell proliferation and survival.[1] By targeting ERK1/2, this compound offers a therapeutic strategy to counteract the effects of these upstream mutations.
Comparative IC50 Data of this compound
As of the latest literature review, specific IC50 values for this compound in A375 and SK-MEL-28 cell lines have not been published. The table below is presented as a template for researchers to populate with their experimental findings.
| Cell Line | BRAF Status | NRAS Status | This compound IC50 (nM) |
| A375 | V600E | Wild-Type | Data to be determined |
| SK-MEL-28 | V600E | Wild-Type | Data to be determined |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Determination of IC50 Values
This protocol describes a standard methodology for determining the IC50 of this compound in adherent melanoma cell lines using a cell viability assay.
Materials
-
A375 and SK-MEL-28 cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure
-
Cell Seeding:
-
Culture A375 and SK-MEL-28 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway
This compound targets the MAPK signaling pathway, which is critical for melanoma cell proliferation and survival. The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of inhibition by this compound.
Caption: Inhibition of the MAPK pathway by this compound.
References
Safety Operating Guide
Proper Disposal Procedures for SHR2415: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the research compound SHR2415. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Essential Safety and Handling
Prior to disposal, it is critical to handle this compound with appropriate care, recognizing its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on structurally related compounds indicates that it should be handled as a hazardous substance.
Key Hazard Considerations:
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Inhalation: May cause respiratory irritation.
Strict adherence to safety protocols is mandatory. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles or face shield | To protect against splashes and eye irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To prevent inhalation and respiratory irritation. |
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all local, state, and federal environmental regulations. The following is a general procedure for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other laboratory waste to prevent unintended chemical reactions.
Step 2: Waste Containment
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent waste unless explicitly approved by your institution's safety officer.
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate quantity. Include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management contractor.
-
DO NOT dispose of this compound down the drain or in regular solid waste.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are available in the reviewed literature. The recommended procedure is to dispose of the compound as hazardous chemical waste without pre-treatment.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling SHR2415
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling SHR2415, a potent and selective ERK1/2 inhibitor. Adherence to these guidelines is essential to ensure a safe research environment and prevent accidental exposure.
Personal Protective Equipment (PPE) and Safety Protocols
All personnel handling this compound must adhere to the following personal protective equipment standards. These requirements are based on the potential hazards associated with this compound and are designed to provide comprehensive protection.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides a barrier against skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge | Required when handling the powder outside of a ventilated enclosure or if aerosols may be generated. |
| Body Protection | A lab coat or other protective clothing | Prevents contamination of personal clothing. |
Step-by-Step Handling and Disposal Protocol
The following procedures detail the safe handling of this compound from receipt to disposal. Strict adherence to this workflow is mandatory for all researchers.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C.
-
Keep away from strong oxidizing agents.
Preparation and Handling
-
All handling of the solid compound should be conducted in a certified chemical fume hood or other approved ventilated enclosure.
-
To avoid dust generation, do not handle the powder in open air.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Ensure adequate ventilation during all handling procedures.
Spill Management
-
In the event of a spill, immediately evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the general trash.
-
All waste must be clearly labeled as hazardous.
Experimental Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling of this compound, from receipt to disposal, including emergency spill procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
